tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromobenzimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGSIEGOWZACDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727625 | |
| Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942590-05-8 | |
| Record name | tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, a key intermediate in the development of various biologically active compounds. This document details a reliable synthetic pathway and presents predicted characterization data based on established principles and analogous compounds.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 942590-05-8 |
| Molecular Formula | C₁₂H₁₃BrN₂O₂[1] |
| Molecular Weight | 297.15 g/mol [1] |
| Appearance | Predicted: Off-white to light yellow solid |
| Purity | >97% (typical for commercial samples)[2] |
| Storage | 2-8°C[1] |
Synthesis Workflow
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 5-bromo-1H-benzimidazole, from 4-bromo-1,2-benzenediamine. The second step is the N-Boc protection of the benzimidazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-bromo-1H-benzimidazole
This protocol is adapted from a known procedure for the synthesis of benzimidazoles from o-phenylenediamines.
Materials:
-
4-bromo-1,2-benzenediamine
-
Trimethyl orthoformate
-
N,N-Dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-1,2-benzenediamine (16 mmol) in DMF (22 mL), add trimethyl orthoformate (44 mL).
-
Concentrate the mixture under reduced pressure.
-
Add concentrated hydrochloric acid (1.5 mL) and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water (200 mL).
-
Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid.
Step 2: Synthesis of this compound
This is a general and widely used procedure for the N-Boc protection of imidazoles and other nitrogen-containing heterocycles.
Materials:
-
5-bromo-1H-benzimidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1H-benzimidazole (10 mmol) in anhydrous dichloromethane (50 mL).
-
Add 4-(dimethylamino)pyridine (1 mmol, 0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (11 mmol, 1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with dichloromethane (50 mL).
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Predicted Characterization Data
The following data are predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.3 | s | 1H | H-2 (imidazole ring) |
| ~7.8-7.9 | d | 1H | H-4 |
| ~7.6-7.7 | d | 1H | H-7 |
| ~7.3-7.4 | dd | 1H | H-6 |
| ~1.7 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~148-150 | C=O (carbamate) |
| ~143-145 | C-2 |
| ~142-144 | C-7a |
| ~133-135 | C-3a |
| ~127-129 | C-6 |
| ~122-124 | C-4 |
| ~117-119 | C-5 (C-Br) |
| ~115-117 | C-7 |
| ~85-87 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2930 | Medium | C-H stretch (aliphatic, tert-butyl) |
| ~1730-1710 | Strong | C=O stretch (carbamate) |
| ~1600, 1480, 1450 | Medium-Strong | C=C and C=N stretching (aromatic and imidazole rings) |
| ~1250, 1150 | Strong | C-O stretch (carbamate) |
| ~880-800 | Strong | C-H out-of-plane bending (aromatic) |
| ~600-500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 296/298 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic isotopic pattern for bromine |
| 240/242 | [M - C₄H₈]⁺, loss of isobutylene from the tert-butyl group |
| 196/198 | [M - C₅H₉O₂]⁺, loss of the entire Boc group |
| 57 | [C₄H₉]⁺, tert-butyl cation (often the base peak) |
References
Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS No: 942590-05-8).
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₃BrN₂O₂[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.30 | s | 1H | H-2 |
| ~7.90 | d | 1H | H-4 | |
| ~7.65 | d | 1H | H-7 | |
| ~7.40 | dd | 1H | H-6 | |
| 1.70 | s | 9H | C(CH₃)₃ | |
| ¹³C | ~148.0 | C=O | ||
| ~143.0 | C-2 | |||
| ~142.5 | C-7a | |||
| ~133.0 | C-3a | |||
| ~127.0 | C-6 | |||
| ~122.0 | C-4 | |||
| ~117.0 | C-5 | |||
| ~114.0 | C-7 | |||
| 85.0 | C(CH₃)₃ | |||
| 28.0 | C(CH₃)₃ |
Note: Predicted values are based on the known spectra of 5-bromo-1H-benzo[d]imidazole and the typical effects of N-Boc protection.[3]
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (tert-butyl) |
| ~1750 | Strong | C=O stretch (carbamate) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| ~1280, ~1160 | Strong | C-O stretch (carbamate) |
| ~820 | Strong | C-H bend (out-of-plane, aromatic) |
| ~600 | Medium | C-Br stretch |
Note: Predicted values are based on characteristic group frequencies for N-Boc protected benzimidazoles.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 297.0284, 299.0264 |
| [M+Na]⁺ | 319.0103, 321.0083 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern.
Experimental Protocols
The synthesis of this compound is a two-step process starting from 4-bromo-1,2-phenylenediamine.
Synthesis of 5-bromo-1H-benzo[d]imidazole (Starting Material)
Reaction Scheme:
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine (1.0 eq) and formic acid (excess) is heated at reflux for 2-3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-1H-benzo[d]imidazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of 5-bromo-1H-benzo[d]imidazole: [3]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.70 (s, 1H), 8.31 (s, 1H), 7.83 (s, 1H), 7.57 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.3 Hz, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 142.80, 124.17, 113.62.
Synthesis of this compound
Reaction Scheme:
Procedure:
-
To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) is added 4-(dimethylamino)pyridine (DMAP) (0.1-1.0 eq) as a catalyst.
-
The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to the target compound.
Disclaimer: The spectroscopic data provided is a combination of available data for precursors and predicted values. Experimental verification is recommended.
References
Initial Studies on tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. The benzimidazole core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2] The presence of a bromine atom at the 5-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group on the imidazole nitrogen serves as a crucial protecting group, enabling regioselective functionalization. This technical guide summarizes the fundamental properties, a putative synthetic protocol, and the potential applications of this compound in drug discovery and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3] |
| Molecular Weight | 297.15 g/mol | [3][4] |
| CAS Number | 942590-05-8 | [3] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
Experimental Protocol: N-Boc Protection of 5-bromo-1H-benzo[d]imidazole
Materials:
-
5-bromo-1H-benzo[d]imidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-bromo-1H-benzo[d]imidazole (1.0 eq) in anhydrous DCM.
-
To this solution, add a catalytic amount of DMAP (0.1 eq) or a stoichiometric amount of TEA (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Role in Synthetic Chemistry
The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the N-H of the imidazole ring. This synthetic strategy is crucial for multi-step syntheses.
The bromine atom at the 5-position is particularly valuable for introducing molecular diversity. It can participate in a range of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or heteroaryl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Caption: Synthetic utility of the title compound in cross-coupling and deprotection steps.
Potential Biological Significance
While no direct biological studies on this compound have been reported, the benzimidazole scaffold it contains is a well-established pharmacophore. Derivatives of benzimidazole have been investigated and developed for a multitude of therapeutic applications.
-
Anticancer Activity: Many benzimidazole derivatives have been shown to exert potent anticancer effects.[8] One mechanism of action for some of these compounds is the inhibition of human topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[2][8]
-
Enzyme Inhibition: N-Boc substituted benzimidazoles have demonstrated higher inhibitory potency against soluble epoxide hydrolase (sEH) compared to their N-unsubstituted analogs.[9] sEH is an enzyme involved in the metabolism of signaling lipids and is a target for anti-inflammatory and cardiovascular disease therapies.
-
Antiviral and Antimicrobial Activity: The benzimidazole core is present in several approved antiviral and antimicrobial drugs.[1]
The potential for this building block to be elaborated into novel, potent therapeutic agents is therefore substantial.
Illustrative Signaling Pathway Inhibition
As an example of a pathway targeted by benzimidazole derivatives, the inhibition of Topoisomerase I (Topo I) is depicted below. Topo I relieves torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and subsequent cell death, a key mechanism for many chemotherapeutic agents.
Caption: Inhibition of the Topoisomerase I catalytic cycle by a benzimidazole derivative.
Conclusion
This compound is a strategically important synthetic intermediate. Its key features—a bromine atom for cross-coupling and a Boc-protected nitrogen for controlled synthesis—make it a valuable tool for medicinal chemists. While not biologically active in itself, it serves as a gateway to a vast chemical space of benzimidazole derivatives with demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols and data presented here provide a foundational guide for researchers looking to utilize this versatile building block in the development of novel therapeutics.
References
- 1. scialert.net [scialert.net]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound [cymitquimica.com]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on its precursor, 5-bromo-1H-benzo[d]imidazole, and discusses the biological context of benzimidazole derivatives.
Core Physical and Chemical Properties
While specific experimental data for the title compound is limited, the following tables summarize its known and predicted properties, along with data for its immediate precursor, 5-bromo-1H-benzo[d]imidazole.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 942590-05-8[1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂[2] |
| Molecular Weight | 297.15 g/mol [1][2] |
| Appearance | Solid (predicted) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Purity | 97% (as commercially available)[1] |
| Storage | 2-8°C[2] |
Table 2: Physical and Chemical Properties of 5-bromo-1H-benzo[d]imidazole
| Property | Value |
| CAS Number | 4887-88-1 |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128-132 °C |
| Boiling Point | 346.0±25.0 °C (Predicted) |
| Density | 1.770±0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, Methanol |
Spectral Data
No experimental ¹H or ¹³C NMR spectra for this compound have been found in the searched literature.
Synthesis and Experimental Protocols
A likely and efficient synthesis of this compound involves a two-step process: the synthesis of the precursor 5-bromo-1H-benzo[d]imidazole, followed by the protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of 5-bromo-1H-benzo[d]imidazole
This protocol is based on the condensation reaction of 4-bromo-o-phenylenediamine with formic acid.
Materials:
-
4-bromo-o-phenylenediamine
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Water
-
Ethanol
Procedure:
-
A mixture of 4-bromo-o-phenylenediamine and an excess of formic acid is heated at reflux for 4 hours.
-
The reaction mixture is then cooled, and a 10% sodium hydroxide solution is added to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then recrystallized from 50% ethanol to yield 5-bromo-1H-benzo[d]imidazole.
Step 2: N-Boc Protection of 5-bromo-1H-benzo[d]imidazole
This protocol is adapted from standard procedures for the N-Boc protection of benzimidazoles and related heterocycles.
Materials:
-
5-bromo-1H-benzo[d]imidazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 equivalent) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Biological Significance and Potential Applications
While no specific biological data for this compound has been found, the benzimidazole scaffold is a well-established pharmacophore in drug discovery. The tert-butoxycarbonyl (Boc) protecting group makes this compound a valuable building block for creating a diverse library of substituted benzimidazoles for biological screening.
Derivatives of benzimidazole have been shown to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many benzimidazole derivatives have demonstrated potent anticancer properties. Their mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as topoisomerase I, or interference with microtubule polymerization.
-
Antifungal and Antimicrobial Activity: The benzimidazole core is present in several commercially available antifungal and anthelmintic drugs. These compounds often work by disrupting cellular processes specific to the pathogens.[3][4]
-
Enzyme Inhibition: Substituted benzimidazoles have been developed as inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), which are involved in inflammatory pathways.
The bromine atom at the 5-position of the benzimidazole ring serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel benzimidazole derivatives.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific compound is sparse, its synthesis is achievable through established methods. The known biological activities of the benzimidazole scaffold provide a strong rationale for its use in the design and synthesis of new drug candidates targeting a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound and its derivatives.
References
The Strategic Role of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate has emerged as a pivotal chemical intermediate in the synthesis of complex heterocyclic molecules, particularly those with significant biological activity. The strategic placement of the bromine atom at the 5-position and the tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen makes this compound a versatile scaffold for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, applications in key chemical transformations, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors.
Core Properties and Synthesis
This compound is a solid compound with a molecular weight of 297.15 g/mol and the chemical formula C₁₂H₁₃BrN₂O₂.[1] The Boc group serves as a crucial protecting group for the N-H functionality of the benzimidazole ring, preventing unwanted side reactions and allowing for selective functionalization at the C5-position.[1]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the benzimidazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of diverse molecular architectures. This section details the application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents. The coupling of this compound with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems at the 5-position of the benzimidazole core.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 88 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data for entries 3 is adapted from a similar indole substrate.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction provides a direct route to synthesize arylamines by coupling an aryl halide with a primary or secondary amine. Applying this methodology to this compound enables the synthesis of 5-amino-benzimidazole derivatives, which are important pharmacophores in many biologically active molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.
Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 8 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 75-85 |
| 3 | Piperidine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Toluene | 90 | 10 | 82-92 |
| 4 | n-Butylamine | Pd(OAc)₂ | cataCXium A | NaOtBu | 1,4-Dioxane | 100 | 6 | 88-98 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental for introducing alkynyl moieties onto the benzimidazole scaffold, which are valuable handles for further transformations or as key structural elements in conjugated materials and biologically active compounds.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.), are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The crude product is purified by column chromatography.
Table 3: Representative Quantitative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Palladium Catalyst | Copper(I) Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 70 | 8 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 80 | 12 | 82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 50 | 10 | 78 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Application in the Synthesis of Kinase Inhibitors: A Case Study of FLT3 Inhibitors
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. One important target is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are one of the most common genetic alterations in acute myeloid leukemia (AML).
While a direct synthesis of a specific, marketed FLT3 inhibitor from this compound is not explicitly detailed in publicly available literature, the strategic importance of this intermediate can be illustrated through a hypothetical synthetic workflow towards a key structural motif found in potent FLT3 inhibitors like Quizartinib (AC220).
Hypothetical Workflow for the Synthesis of a FLT3 Inhibitor Precursor
This workflow demonstrates how this compound could be utilized in a multi-step synthesis to generate a key precursor for a FLT3 inhibitor.
Caption: Hypothetical synthetic workflow towards a FLT3 inhibitor precursor.
FLT3 Signaling Pathway and Mechanism of Inhibition
Understanding the biological target is crucial for rational drug design. The FLT3 signaling pathway is a key driver of cell proliferation and survival in certain leukemias.
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Upon binding of its ligand, the FLT3 receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways. These pathways ultimately promote cell proliferation and inhibit apoptosis. In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.
FLT3 inhibitors, such as Quizartinib, are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation. This blockade of the upstream signaling event effectively shuts down the downstream pro-survival pathways, leading to the inhibition of leukemic cell proliferation and the induction of apoptosis.
Conclusion
This compound is a highly valuable and versatile chemical intermediate for the synthesis of complex, biologically active benzimidazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries for drug discovery. The strategic application of this intermediate in the synthesis of kinase inhibitors, particularly those targeting the FLT3 signaling pathway, underscores its importance in the development of targeted cancer therapies. The experimental protocols and workflows presented in this guide offer a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug development.
References
The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in Benzimidazole Scaffolding
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, prized for its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions. This technical guide provides an in-depth exploration of the strategic application of the Boc group in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of bioactive compounds. This document will delve into the mechanisms of protection and deprotection, provide detailed experimental protocols, and present quantitative data to inform synthetic strategy and optimization.
The Core Principle: Strategic Use of the Boc Group in Benzimidazole Synthesis
The primary utility of the Boc group in benzimidazole synthesis lies in its ability to temporarily mask one of the nucleophilic nitrogen atoms of an o-phenylenediamine precursor. This strategy allows for selective functionalization and prevents undesired side reactions, enabling the construction of complex and specifically substituted benzimidazole derivatives.
The general workflow for utilizing the Boc protecting group in benzimidazole synthesis can be visualized as a multi-stage process, starting from the protection of the diamine, followed by cyclization and potential further modifications before the final deprotection to reveal the target benzimidazole.
Caption: General workflow for benzimidazole synthesis using a Boc protecting group strategy.
Boc Protection of o-Phenylenediamines
The introduction of the Boc group onto one of the amino groups of o-phenylenediamine is a critical first step. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[1]
Mechanism of Boc Protection
The lone pair of the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, with the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated amine to yield the final N-Boc protected product.
Caption: Simplified mechanism of amine protection with (Boc)₂O.
Quantitative Data for Mono-Boc Protection of Diamines
The selective mono-protection of diamines can be challenging due to the potential for di-protection. However, careful control of stoichiometry and reaction conditions can afford high yields of the desired mono-Boc product.
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethylenediamine | HCl (pre-treatment) | Methanol/Water | 1 | - | [2] |
| o-Phenylenediamine | - | Dichloromethane | - | - | [3] |
| Substituted Diamines | Me₃SiCl (pre-treatment) | Methanol/Water | 1 | 66-95 |
Experimental Protocol: Mono-Boc Protection of o-Phenylenediamine
Materials:
-
o-Phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Water
-
Sodium hydroxide (2N)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in anhydrous methanol at 0°C with stirring.
-
Slowly add freshly distilled Me₃SiCl (1 equivalent) dropwise. A precipitate may form.
-
Allow the mixture to warm to room temperature.
-
Add water (approximately 1 mL per gram of diamine), followed by a solution of (Boc)₂O (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-Boc by-product.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mono-Boc protected o-phenylenediamine.
Benzimidazole Synthesis via Ugi/De-Boc/Cyclization Strategy
A powerful application of the Boc group is in the Ugi four-component reaction (Ugi-4CC) to generate benzimidazoles. This method utilizes a Boc-protected aminophenylisocyanide, which, after the Ugi reaction, undergoes an acid-mediated deprotection and subsequent cyclization to form the benzimidazole ring.[4]
Caption: Workflow for benzimidazole synthesis via the Ugi/de-Boc/cyclization strategy.
Quantitative Data for Ugi/De-Boc/Cyclization
| Aldehyde | Amine | Carboxylic Acid | Overall Yield (%) | Reference |
| Various aromatic | Various | Various | Good to Excellent | [4] |
Experimental Protocol: Two-Step Benzimidazole Synthesis
Materials:
-
Aldehyde (0.50 mmol)
-
Amine (e.g., p-toluidine) (0.50 mmol)
-
Carboxylic acid (e.g., acetic acid) (0.50 mmol)
-
2-(N-Boc-amino)-phenylisocyanide (0.50 mmol)
-
Methanol (1 mL)
-
10% Trifluoroacetic acid in 1,2-dichloroethane (TFA/DCE) (3 mL)
Procedure:
-
Stir a solution of the aldehyde and amine in methanol at room temperature for 10 minutes.
-
Add the carboxylic acid and 2-(N-Boc-amino)-phenylisocyanide to the mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Once the isocyanide is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in 10% TFA/DCE.
-
Subject the solution to microwave irradiation at 100°C for 10-15 minutes.
-
Purify the resulting benzimidazole derivative by column chromatography.[4]
Further Functionalization of N-Boc-Benzimidazoles
Once the N-Boc-benzimidazole core is formed, the Boc group can serve to protect the imidazole nitrogen during further functionalization of the molecule, such as N-alkylation of the other benzimidazole nitrogen or C-H functionalization of the benzene ring.
N-Alkylation
The N-alkylation of benzimidazoles is a common strategy to introduce diverse substituents. Using an N-Boc-protected benzimidazole can direct the alkylation to the unprotected nitrogen atom.
Quantitative Data for N-Alkylation of Benzimidazoles (General):
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Alkyl Halide | K₂CO₃ | DMF | 3-8 | High |[5] | | Ketonic Mannich Bases | - | Ethanol/Water | 1 | Good |[6] |
Experimental Protocol: N-Alkylation of a Benzimidazole (General):
Materials:
-
Benzimidazole derivative
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the benzimidazole in DMF, add K₂CO₃.
-
Add the alkyl halide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[1]
Boc Deprotection of Benzimidazoles
The final step in this synthetic strategy is the removal of the Boc protecting group to unveil the free amine on the benzimidazole core. This is typically achieved under acidic conditions.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to give the free amine.
References
Foundational Research on Brominated Benzimidazole Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning brominated benzimidazole carboxylates. It covers synthetic methodologies, quantitative biological activity data, and insights into the mechanisms of action, with a focus on anticancer and antimicrobial applications. The benzimidazole scaffold, being isosteric to natural purines, is a privileged structure in medicinal chemistry, and the incorporation of bromine atoms and carboxylate groups can significantly modulate the physicochemical and pharmacological properties of these derivatives.[1][2][3][4]
Synthesis of Brominated Benzimidazole Carboxylates
The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] For brominated benzimidazole carboxylates, this typically involves starting with a brominated o-phenylenediamine and a dicarboxylic acid derivative.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a target brominated benzimidazole carboxylate, starting from a brominated o-phenylenediamine.
Caption: General workflow for the synthesis of brominated benzimidazole carboxylates.
Detailed Experimental Protocol: Synthesis of Ethyl 5-Bromo-1H-benzimidazole-2-carboxylate
This protocol is a representative method adapted from general procedures for the synthesis of benzimidazole carboxylates.[2][3]
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Ethyl oxalyl monochloride
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 mmol) in N,N-Dimethylformamide (DMF, 10 mL).
-
Condensation: Cool the solution in an ice bath. Slowly add ethyl oxalyl monochloride (1.1 mmol) to the stirred solution.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine solution (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure ethyl 5-bromo-1H-benzimidazole-2-carboxylate.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity
Brominated benzimidazole carboxylates have been investigated for a range of biological activities, primarily as anticancer and antimicrobial agents. The presence of the bromine atom often enhances the biological potency of the compounds.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzimidazole derivatives against various cancer cell lines. The data below summarizes the 50% inhibitory concentration (IC₅₀) values for selected brominated and carboxylate-containing benzimidazole compounds.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Brominated Benzimidazoles | |||
| 6-(4-Bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide (Selumetinib) | Various Cancer Lines | MEK1/MEK2 Inhibitor | [1] |
| 2-(5-Bromo-2-hydroxy)phenyl-1H-benzimidazole | Various Cancer Lines | Potent Activity | [3] |
| Benzimidazole Carboxylates | |||
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (MBIC) | Breast Cancer (MCF-7) | Potent Activity | [2] |
| Benzimidazole-2-carboxylic acid derivatives | Breast Cancer (MCF-7) | 10 - 740 | [6] |
| 2-Styryl-benzoyl-1H-benzimidazoles | Prostate, Cervical, Bone, Lung | 0.096 - 0.63 | [3] |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. The minimum inhibitory concentration (MIC) is a key measure of efficacy against various pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Brominated Benzimidazoles | |||
| 5-Bromo-2-(R)-aminoalkyl-1-H-benzimidazole | S. aureus (MRSA) | 32 - 64 | [7] |
| 5-Bromo-2-methanthiol benzimidazole derivative | Gram-positive bacteria | 32 - 64 | [8] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 | |
| Benzimidazole Carboxylates | |||
| 2-Carboxylic acid benzimidazole (5-Br substituted) | Candida parapsilosis | 0.98 |
Mechanisms of Action
The biological effects of benzimidazole derivatives are exerted through various mechanisms, including the modulation of key cellular signaling pathways that are often dysregulated in diseases like cancer.
ROS-Dependent JNK Signaling Pathway in Apoptosis
Certain benzimidazole derivatives, particularly those with electron-withdrawing groups, can induce the generation of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis (programmed cell death).[9][10][11][12][13]
Caption: ROS-dependent JNK signaling pathway leading to apoptosis induced by benzimidazoles.
Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15][16][17] Dysregulation of this pathway is a hallmark of many cancers. Some benzimidazole derivatives have been shown to interfere with this pathway, often by inhibiting key kinases like Raf or MEK, thereby suppressing uncontrolled cell growth.[14][18]
Caption: Inhibition of the MAPK/ERK signaling pathway by benzimidazole derivatives.
Conclusion
Brominated benzimidazole carboxylates represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of the benzimidazole core allows for extensive structure-activity relationship (SAR) studies, where the strategic placement of bromo and carboxylate functionalities can be optimized to enhance potency and selectivity. Future research should focus on elucidating the specific molecular targets and further exploring the therapeutic potential of these versatile scaffolds.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2abiotech.net [2abiotech.net]
- 6. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antiviral, and central nervous system activities. The functionalization of the benzimidazole core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate . The tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen enhances the substrate's stability and solubility while preventing side reactions, making it an excellent building block for targeted library synthesis. The bromine atom at the 5-position serves as a versatile handle for the introduction of various aryl and heteroaryl substituents.
Reaction Principle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a boronic acid derivative (in the presence of a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially with nitrogen-containing heterocycles that can potentially coordinate to the palladium catalyst and inhibit its activity.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Suzuki-Miyaura coupling of N-protected bromo-benzimidazole and related N-heterocyclic derivatives with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions using this compound.
Table 1: General Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Description | Typical Range/Examples |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Various aryl or heteroaryl boronic acids | 1.2 - 2.0 equivalents |
| Palladium Catalyst | Source of Pd(0) for the catalytic cycle | Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | Stabilizes the palladium center and facilitates the reaction | SPhos, XPhos, PPh₃ (4-10 mol%) |
| Base | Activates the boronic acid for transmetalation | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents) |
| Solvent System | Solubilizes reactants and facilitates heat transfer | 1,4-Dioxane/H₂O, DME, Toluene/H₂O |
| Temperature | Affects reaction rate | 80 - 110 °C |
| Reaction Time | Duration to reach completion | 2 - 24 hours |
Table 2: Exemplary Suzuki-Miyaura Coupling Reactions with Related Heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | High |
| 2 | 2-Bromo-benzimidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 4 | N/A |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | Pd source (2) | Ligand (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good |
| 4 | 4-Bromotoluene | tert-Butyl carbazate | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
Note: Yields are cited from literature for related but not identical substrates and should be considered as a general guide.[2][3][4][5]
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Reaction Setup
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 297.15 mg), the desired arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), to the flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.
-
Degas the resulting solution by bubbling the inert gas through it for 10-15 minutes.
Reaction Execution and Monitoring
-
Lower the flask into a preheated oil bath or heating mantle set to 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-benzo[d]imidazole-1-carboxylate derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1H-benzo[d]imidazole derivatives from this compound. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzimidazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the arylation and vinylation of alkenes. This methodology is of significant importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures from readily available starting materials. This document provides detailed application notes and a protocol for the Heck reaction of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The benzimidazole scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization via cross-coupling reactions is a critical step in the development of new therapeutic agents.
The protocol herein is based on established conditions for the Heck reaction of structurally similar N-Boc protected bromo-heterocycles, such as N-Boc-bromoindazoles. It is important to note that the N-Boc protecting group can be susceptible to cleavage under certain Heck reaction conditions, particularly at elevated temperatures or with specific bases. Therefore, careful monitoring of the reaction is recommended.
Reaction Principle
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydrogen from the newly formed alkyl-palladium intermediate is eliminated, forming the desired substituted alkene product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by reductive elimination in the presence of a base.
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes typical reaction conditions for the Heck coupling of N-Boc protected bromo-heterocycles with various alkenes, providing a basis for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-3-bromoindazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | N/A (Ball-milling) | N/A | 1.5 | 70 (de-Boc) | [1] |
| 2 | 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 | General |
| 3 | Aryl Bromide | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-Imidazolium Salt (0.5) | Cs₂CO₃ (2) | DMAc | 120 | <3 | >95 | General |
| 4 | Aryl Bromide | Styrene | Pd-complex 6 (2) | Imidazole-based SPO | K₂CO₃ (2) | DMF | 60 | 12 | 92 | [2] |
Note: Yield for entry 1 corresponds to the de-protected product, highlighting the potential lability of the Boc group under these specific conditions.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol provides a general procedure for the Heck reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (2-5 mol%), and Triphenylphosphine (4-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL per mmol of aryl bromide). Then, add the base (e.g., Triethylamine, 1.5 equiv. or Potassium Carbonate, 2.0 equiv.) followed by the alkene (e.g., n-Butyl acrylate, 1.2-1.5 equiv.).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at a temperature ranging from 80 °C to 120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates and the chosen conditions. Be mindful of potential Boc-group deprotection, which can be observed by the appearance of a more polar spot on TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Heck product.
Mandatory Visualizations
Caption: General experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This reaction is a key transformation for the synthesis of a diverse range of 5-amino-1H-benzo[d]imidazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals and complex organic molecules due to its broad substrate scope and functional group tolerance.[2] The tert-butyl carbamate (Boc) protecting group on the benzimidazole nitrogen allows for controlled and selective amination at the C5 position. Subsequent deprotection of the Boc group can readily provide the free N-H benzimidazole.
Reaction Principle
The reaction proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) manifold. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[2][3][4] The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction.[2]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on protocols for structurally similar heteroaryl bromides.[5][6][7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 8 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2) | THF | 80 | 16 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 80-90 |
| 5 | Indole | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | LHMDS (2.2) | THF | 80 | 16 | 70-80 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: Amination with Aniline
This protocol describes a general procedure for the coupling of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by aniline.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol is optimized for the coupling with cyclic secondary amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and RuPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes at room temperature to form the pre-catalyst.
-
In a separate Schlenk tube, add this compound and NaOtBu.
-
Evacuate and backfill this tube with argon three times.
-
Add the pre-catalyst solution to the second tube via syringe, followed by the addition of morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a significant number of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of kinase active sites makes it an attractive starting point for inhibitor design. The targeted functionalization of the benzimidazole ring is a critical strategy in developing potent and selective kinase inhibitors.
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a versatile and highly valuable building block in this context. The bromine atom at the 5-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen provides regiochemical control during synthesis, ensuring that subsequent reactions occur at the desired positions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a clinical candidate kinase inhibitor, GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).
Key Application: Synthesis of GSK2982772, a RIPK1 Kinase Inhibitor
GSK2982772 is a first-in-class clinical candidate RIPK1 inhibitor that has been investigated for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][2] RIPK1 is a key mediator of inflammation and necroptosis, a form of programmed cell death.[3] The synthesis of GSK2982772 showcases the strategic utility of this compound as a core building block.
Signaling Pathway of RIPK1 Inhibition
The activation of Tumor Necrosis Factor Receptor 1 (TNFR1) by its ligand, TNFα, can trigger a signaling cascade that leads to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis. RIPK1 is a critical node in this pathway. In the necroptosis pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a protein complex that includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5] Phosphorylation of MLKL by RIPK3 leads to its oligomerization and translocation to the plasma membrane, causing membrane disruption and inflammatory cell death.[5] GSK2982772 acts as an ATP-competitive inhibitor of RIPK1, blocking its kinase activity and thereby inhibiting the formation of the necrosome and subsequent necroptotic cell death and inflammation.[6][7]
Experimental Protocols
The synthesis of GSK2982772 from this compound involves a multi-step process, including a Suzuki coupling, Boc deprotection, and a final amide bond formation.
Synthetic Workflow Overview
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an appropriately substituted boronic acid.
Materials:
-
This compound
-
2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium phosphate (3.0 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 eq).
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, tert-Butyl 5-(2-amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole-1-carboxylate, by column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the benzimidazole nitrogen.
Materials:
-
tert-Butyl 5-(2-amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-(2-Amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole.
Protocol 3: Amide Coupling
This protocol describes the final amide bond formation to yield GSK2982772.
Materials:
-
5-(2-Amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole
-
5-Benzyl-4H-1,2,4-triazole-3-carbonyl chloride (or the corresponding carboxylic acid with a coupling agent like HATU)
-
A suitable base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)
Procedure:
-
Dissolve 5-(2-Amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole in the anhydrous solvent.
-
Add the base (e.g., DIPEA, 2.0 eq).
-
Slowly add a solution of 5-Benzyl-4H-1,2,4-triazole-3-carbonyl chloride in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, GSK2982772, by column chromatography or recrystallization.
Quantitative Data
The following tables summarize the biological activity of GSK2982772.
Table 1: In Vitro Potency of GSK2982772 against RIPK1
| Enzyme Source | Assay Type | IC₅₀ (nM) |
| Human RIPK1 | ADP-Glo | 16 |
| Monkey RIPK1 | ADP-Glo | 20 |
| Mouse RIPK1 | ADP-Glo | 2,500 |
Data sourced from MedchemExpress and Cayman Chemical.[6][7]
Table 2: Cellular Activity of GSK2982772
| Cell Line | Assay | Stimulus | IC₅₀ (nM) |
| U937 (Human) | Necrotic Cell Death | TNF-α + QVD-OPh | 6.3 |
| L929 (Murine) | Necrotic Cell Death | TNF-α + QVD-OPh | 1,300 |
Data sourced from Cayman Chemical.[6]
Table 3: Kinase Selectivity of GSK2982772
| Kinase Panel | Concentration of GSK2982772 | Selectivity |
| 339 Kinases | 10 µM | >10,000-fold selective for RIPK1 |
Data sourced from Cayman Chemical and MedchemExpress.[6][7]
Conclusion
This compound is a strategic and enabling building block for the synthesis of complex kinase inhibitors. Its utility is exemplified in the synthesis of the clinical candidate RIPK1 inhibitor, GSK2982772. The bromine handle allows for the crucial introduction of the pyridine moiety via Suzuki coupling, while the Boc protecting group ensures synthetic control. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, highlighting a clear pathway for the utilization of this versatile intermediate in the creation of novel therapeutics targeting kinase-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. GSK-2982772 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. In the realm of antiviral research, benzimidazole derivatives have emerged as potent inhibitors of various viral targets. Tert-butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a key starting material in the synthesis of these antiviral agents. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the imidazole nitrogen, enabling selective functionalization, while the bromo-substituent at the 5-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this versatile building block in the development of novel antiviral drugs, with a focus on inhibitors of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
Rationale for Use in Antiviral Drug Discovery
The benzimidazole core can be elaborated with various substituents to optimize its interaction with viral proteins. The 5-position of the benzimidazole ring, where the bromine atom is located in the title compound, is a common site for modification to enhance antiviral potency and selectivity. The Boc protecting group allows for precise chemical manipulations at other positions before its removal under acidic conditions to yield the final active compound.
Target Viruses and Mechanisms of Action
Benzimidazole derivatives have shown significant activity against a range of viruses. A primary target is the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B) , where these compounds act as non-nucleoside allosteric inhibitors.[1][2] They bind to a specific site on the enzyme, inducing a conformational change that inhibits its function and thereby viral replication. Another important target is the Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) , a key enzyme in the viral life cycle.[1]
Quantitative Data Summary
The following table summarizes the antiviral activity of various benzimidazole derivatives, illustrating the potential of compounds synthesized from this compound.
| Compound Class | Virus | Target | IC50 / EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) | Reference |
| Benzimidazole-based Allosteric Inhibitors | HCV | NS5B Polymerase | IC50: ~0.25 | Not specified | Not specified | [1] |
| 1,5-Benzodiazepine Analogues | HCV | NS5B Polymerase | EC50: 5.8 | Not specified | Not specified | Not specified |
| Benzimidazole Derivatives | Lassa Virus | Envelope Glycoprotein | IC50: 0.00758 - 0.01546 | >19.35 | >1251 | [3] |
| Benzimidazole-Coumarin Conjugates | HCV | Not specified | EC50: 3.4 - 4.1 | Not specified | Not specified | [2] |
| 2-Arylbenzimidazoles | Yellow Fever Virus (YFV) | Not specified | EC50: 1.2 - 1.7 | Not specified | Not specified | Not specified |
| 2-Arylbenzimidazoles | Zika Virus (ZIKV) | Not specified | EC50: 4.5 | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-1H-benzo[d]imidazole Derivative via Suzuki Coupling
This protocol describes a general method for the synthesis of a 5-aryl substituted benzimidazole derivative, a common structural motif in antiviral benzimidazoles, starting from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Suzuki Coupling:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add potassium carbonate (2.0 mmol) and a 3:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the Boc-protected 5-aryl-1H-benzo[d]imidazole.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (5.0 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final 5-aryl-1H-benzo[d]imidazole derivative.
-
Protocol 2: Antiviral Activity Assay (HCV Replicon System)
This protocol outlines a cell-based assay to evaluate the anti-HCV activity of a synthesized benzimidazole derivative.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.
-
Synthesized benzimidazole compound dissolved in DMSO.
-
Positive control (e.g., a known HCV NS5B inhibitor).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luciferase assay reagent.
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed the Huh-7 HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized benzimidazole compound and the positive control in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.
-
-
Luciferase Assay (Antiviral Activity):
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
-
-
Cytotoxicity Assay:
-
In a parallel plate, determine the cell viability using a reagent like CellTiter-Glo®.
-
Measure the luminescence, which is proportional to the amount of ATP and thus cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
Caption: Workflow for antiviral drug discovery using the specified starting material.
Caption: Allosteric inhibition of HCV NS5B polymerase by benzimidazole derivatives.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
step-by-step synthesis of benzimidazole derivatives from tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various benzimidazole derivatives starting from the common building block, tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. The following methods describe palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Cyanation—followed by the deprotection of the tert-butoxycarbonyl (Boc) group to yield the final products. These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
Introduction
Benzimidazole and its derivatives are a pivotal class of heterocyclic compounds in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The strategic functionalization of the benzimidazole core allows for the fine-tuning of its biological profile, making the development of efficient synthetic routes to novel derivatives a key area of research.
This application note focuses on the derivatization of the commercially available this compound. The bromo-substituent at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The Boc protecting group on the imidazole nitrogen enhances the stability and solubility of the starting material and can be readily removed under acidic conditions to provide the final N-H benzimidazole derivatives.
Synthetic Pathways Overview
The overall synthetic strategy involves a two-step process: a palladium-catalyzed cross-coupling reaction at the C5-position of the benzimidazole ring, followed by the deprotection of the Boc group. This approach allows for the modular synthesis of a library of benzimidazole derivatives.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be anhydrous where necessary. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids or esters.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid or ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), [Pd(dppf)Cl₂] (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Aryl Boronic Acid | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | 90 | 6 | 88 |
| 3 | 3-Pyridinylboronic acid | Cs₂CO₃ | 100 | 8 | 75 |
| 4 | 2-Thiopheneboronic acid | K₂CO₃ | 85 | 5 | 82 |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos or BrettPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (0.04 mmol) to a reaction vessel.
-
Add the chosen solvent (e.g., toluene, 5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Data Summary:
| Entry | Amine | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Xantphos | NaOtBu | 100 | 16 | 92 |
| 2 | Aniline | BrettPhos | Cs₂CO₃ | 110 | 20 | 78 |
| 3 | Benzylamine | Xantphos | NaOtBu | 100 | 18 | 85 |
| 4 | Piperidine | Xantphos | NaOtBu | 100 | 16 | 90 |
Protocol 3: Palladium-Catalyzed Cyanation
This protocol details the conversion of the bromo-substituent to a cyano group using a palladium catalyst and a cyanide source.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂) (0.6 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd(OAc)₂ (0.05 mmol), and dppf (0.1 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary:
| Entry | Cyanide Source | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(OAc)₂ | dppf | 120 | 8 | 85 |
Protocol 4: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final benzimidazole derivative. Two common methods are provided.
Method A: Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected benzimidazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected benzimidazole (1.0 mmol) in DCM (5 mL).
-
Add TFA (5 mL, a 1:1 ratio with DCM) to the solution at room temperature.[1]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[1]
-
Remove the solvent and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, then water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
To obtain the TFA salt, co-evaporate the residue with toluene or DCM several times to remove residual TFA.[2]
Method B: Hydrochloric Acid (HCl)
Materials:
-
Boc-protected benzimidazole derivative
-
4M HCl in 1,4-dioxane
-
Methanol or 1,4-Dioxane
Procedure:
-
Dissolve the Boc-protected benzimidazole (1.0 mmol) in a minimal amount of methanol or 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 mL) to the mixture.[3]
-
Stir at room temperature for 2-16 hours, monitoring the reaction progress.[3]
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the benzimidazole derivative.
-
If the free base is desired, neutralize the salt with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.
Data Summary (Deprotection):
| Entry | Starting Material | Deprotection Method | Time (h) | Yield (%) |
| 1 | 5-Phenyl-1-Boc-benzimidazole | TFA/DCM | 2 | >95 |
| 2 | 5-Morpholino-1-Boc-benzimidazole | HCl/Dioxane | 4 | >95 |
| 3 | 5-Cyano-1-Boc-benzimidazole | TFA/DCM | 2 | >95 |
Visualization of Experimental Workflows
Suzuki-Miyaura Coupling Workflow
Boc Deprotection (TFA Method) Workflow
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate as a key building block. The functionalization of the benzimidazole core is a critical step in the synthesis of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3] The protocols outlined below are for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust platform for the generation of diverse molecular libraries for drug discovery and development.
Introduction to Benzimidazoles in Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif found in a wide range of biologically active compounds and FDA-approved drugs.[4] Its unique structure allows it to mimic purine bases, enabling interaction with various biological targets. Specifically, benzimidazole derivatives have emerged as potent inhibitors of a variety of protein kinases, which are crucial regulators of cell signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of cancer and other diseases, making kinase inhibitors a major focus of modern drug discovery. The ability to functionalize the benzimidazole core at specific positions through cross-coupling reactions is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutics.[2][5]
General Workflow for Synthesis and Screening
The overall process for identifying novel benzimidazole-based kinase inhibitors follows a logical progression from chemical synthesis to biological evaluation.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data
The following sections provide detailed experimental protocols and representative data for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound. The reaction conditions provided are starting points and may require further optimization depending on the specific coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7]
General Reaction Scheme:
Experimental Protocol:
To a dry, sealable reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source like Pd₂(dba)₃ (0.02-0.05 equiv.) and a ligand such as SPhos or XPhos (0.04-0.1 equiv.).[8] Suspend the solids in a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).[9] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene | 110 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 120 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 82-92 |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11]
General Reaction Scheme:
Experimental Protocol:
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.02-0.05 equiv.), and a phosphine ligand like P(o-tolyl)₃ or P(t-Bu)₃ (0.04-0.1 equiv.).[12] Add a base, typically an amine such as triethylamine (Et₃N) or an inorganic base like NaOAc or K₂CO₃ (1.5-2.5 equiv.), and a suitable solvent (e.g., DMF, NMP, or toluene).[13][14] Degas the mixture with an inert gas, seal the tube, and heat to 100-140 °C. Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.[15]
Representative Data for Heck Reaction:
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 120 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂/P(t-Bu)₃ | K₂CO₃ | NMP | 140 | 75-85 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ | NaOAc | Toluene | 110 | 65-75 |
| 4 | Cyclohexene | Pd(OAc)₂/P(t-Bu)₃ | Et₃N | DMF | 130 | 50-60 |
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16]
General Reaction Scheme:
Experimental Protocol:
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), a copper(I) salt such as CuI (0.05-0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[17] Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.[18] Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 80-90 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | RT | 85-95 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) | CuI | Et₃N | THF | 50 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 70 | 70-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[19][20]
General Reaction Scheme:
Experimental Protocol:
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).[21] Add the amine (1.2-1.5 equiv.) and an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. Seal the reaction vessel and heat to a temperature between 80 °C and 110 °C. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.[22][23]
Representative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 90 | 75-85 |
| 4 | n-Hexylamine | Pd(OAc)₂/Xantphos | NaOtBu | Dioxane | 100 | 82-92 |
Application in Kinase Inhibitor Signaling Pathways
Benzimidazole derivatives synthesized via these cross-coupling reactions have been shown to inhibit various protein kinases, thereby modulating key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][3] A simplified representation of how these inhibitors can function is depicted below.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are highly effective methods for the synthesis of a diverse range of functionalized benzimidazole derivatives. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the generation of novel compounds for biological screening and the advancement of new therapeutic agents. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzimidazole based hybrids: Synthesis, molecular modeling study and anticancer evaluation as TopoII inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate as a key intermediate in the synthesis of novel anticancer agents. This document details the synthetic protocols, quantitative biological data of derived compounds, and the signaling pathways they target.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including potent anticancer properties. The strategic functionalization of the benzimidazole scaffold is crucial for the development of targeted and effective therapeutic agents. This compound serves as a versatile and pivotal precursor in this endeavor.
The tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen enhances the solubility and stability of the molecule, while the bromo-substituent at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse array of aryl and heteroaryl moieties, leading to the generation of libraries of novel compounds for anticancer screening. The resulting 5-aryl-1H-benzimidazole derivatives have shown significant promise in targeting various cancer cell lines through multiple mechanisms of action.
Synthetic Workflow
The general synthetic strategy involves a two-step process: the protection of 5-bromo-1H-benzimidazole with a Boc group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl substituent.
Caption: General synthetic workflow from the precursor to the final anticancer agent.
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc Protection)
This protocol describes the protection of the NH group of 5-bromo-1H-benzimidazole using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
5-Bromo-1H-benzimidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1H-benzimidazole (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol 2: Synthesis of 5-Aryl-1H-benzimidazole Derivatives (Suzuki-Miyaura Coupling)
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the Boc-protected precursor with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand like SPhos) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole derivative.
Note: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) if the unprotected 5-aryl-1H-benzimidazole is the desired final product.
Quantitative Data of Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC₅₀ values) of representative 5-aryl-1H-benzimidazole derivatives synthesized from the title precursor against various human cancer cell lines.
Table 1: Cytotoxic Activity of 5-Aryl-1H-benzimidazole Derivatives
| Compound ID | Aryl Substituent at C5 | Cancer Cell Line | IC₅₀ (µM)[1][2] |
| BZ-1 | 4-Fluorophenyl | HOS (Osteosarcoma) | 1.8 |
| G361 (Melanoma) | 2.0 | ||
| MCF-7 (Breast) | 2.8 | ||
| K-562 (Leukemia) | 7.8 | ||
| BZ-2 | 4-(Piperidin-1-yl)phenyl | HepG2 (Liver) | 0.39 (as carboxylate) |
| Huh7 (Liver) | 0.32 (as carboxylate) | ||
| BZ-3 | Chrysin-linked | MCF-7 (Breast) | 25.72 |
| BZ-4 | 3,4,5-Trimethoxyphenyl | MGC-803 (Gastric) | 1.02 |
| (with N-sulfonamide) | PC-3 (Prostate) | 5.40 | |
| MCF-7 (Breast) | 2.31 |
Table 2: Comparison with Standard Chemotherapeutic Drugs
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1] | Standard Drug | IC₅₀ (µM)[1] |
| BZ-1 | K-562 | 7.8 | Roscovitine | 11 |
| BZ-3 | MCF-7 | 25.72 | 5-Fluorouracil | 78.52 |
| BZ-4 | MCF-7 | 2.31 | 5-Fluorouracil | 6.82 |
Signaling Pathways and Mechanisms of Action
5-Aryl-1H-benzimidazole derivatives derived from this compound exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
These compounds can trigger both intrinsic and extrinsic apoptotic pathways.
Caption: Intrinsic apoptosis pathway induced by 5-aryl-1H-benzimidazole derivatives.
Cell Cycle Arrest
Many derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.
Caption: Cell cycle arrest at G0/G1 and G2/M phases by 5-aryl-1H-benzimidazole derivatives.
Kinase Inhibition
Certain 5-aryl-1H-benzimidazole derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
Welcome to the technical support center for the large-scale synthesis of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important building block. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete Benzimidazole Ring Formation
-
Question: My reaction to form the 5-bromobenzimidazole intermediate from 4-bromo-1,2-phenylenediamine and formic acid is showing low conversion, even after extended reaction times. What are the potential causes and how can I resolve this?
-
Answer: Incomplete cyclization is a common issue in benzimidazole synthesis. Potential causes include insufficient acid catalysis, low reaction temperature, or poor quality of starting materials.
-
Recommended Solutions:
-
Increase Acid Concentration: Ensure a sufficient excess of formic acid is used, as it acts as both a reagent and a solvent. In some cases, the addition of a stronger acid catalyst like hydrochloric acid in catalytic amounts can promote cyclization.
-
Elevate Reaction Temperature: The condensation reaction often requires elevated temperatures to drive the dehydration and subsequent ring closure. Refluxing in formic acid is a common procedure.
-
Starting Material Purity: Verify the purity of the 4-bromo-1,2-phenylenediamine, as impurities can interfere with the reaction.
-
-
Issue 2: Formation of Byproducts during N-Boc Protection
-
Question: During the N-Boc protection of 5-bromobenzimidazole with di-tert-butyl dicarbonate (Boc₂O), I am observing the formation of significant byproducts, leading to a complex mixture and low yield of the desired product. What are these byproducts and how can I minimize their formation?
-
Answer: The N-Boc protection of benzimidazoles can sometimes lead to the formation of undesired products. A common byproduct is the di-Boc protected benzimidazole, where both nitrogen atoms of the imidazole ring are protected. Another possibility is the formation of tert-butylated benzimidazole, arising from the tert-butyl cation generated during the reaction.
-
Recommended Solutions:
-
Control Stoichiometry: Use a carefully controlled amount of Boc₂O (typically 1.05-1.2 equivalents) to minimize di-protection.
-
Optimize Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and reduce the formation of byproducts.
-
-
Issue 3: Difficulties in Product Purification and Isolation
-
Question: I am facing challenges in purifying the final product, this compound, on a large scale. Column chromatography is not practical, and recrystallization attempts have resulted in low recovery. What are my options?
-
Answer: Large-scale purification of moderately polar, solid compounds can be challenging.
-
Recommended Solutions:
-
Slurry Washing: Before attempting recrystallization, washing the crude solid with a solvent in which the desired product has low solubility but the impurities are soluble can be very effective. A mixture of hexanes and ethyl acetate is a good starting point.
-
Optimized Recrystallization: A systematic approach to finding a suitable recrystallization solvent system is crucial. Consider binary solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to fine-tune the solubility. Seeding the supersaturated solution with a small crystal of the pure product can aid in crystallization.
-
Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon before recrystallization can help to remove them.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the large-scale synthesis of this compound?
A1: While yields can vary depending on the specific conditions and scale, a well-optimized two-step process can be expected to have an overall yield in the range of 60-80%.
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Yes. 4-bromo-1,2-phenylenediamine can be toxic and should be handled with appropriate personal protective equipment (PPE). Formic acid is corrosive. Di-tert-butyl dicarbonate can decompose upon heating, so it should be stored and handled at the recommended temperature. Always work in a well-ventilated area or a fume hood.
Q3: Can I use an alternative to formic acid for the benzimidazole ring formation?
A3: Yes, other reagents can be used for the cyclization step. For example, condensation with formamidine acetate or triethyl orthoformate under acidic conditions are alternative methods. However, for large-scale synthesis, the use of formic acid is often the most cost-effective approach.
Q4: How can I monitor the progress of the N-Boc protection reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. The Boc-protected product will be less polar and have a higher Rf value than the starting 5-bromobenzimidazole. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-benzo[d]imidazole
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq).
-
Add formic acid (10-15 volumes) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford crude 5-bromo-1H-benzo[d]imidazole.
Protocol 2: Synthesis of this compound
-
To a reaction vessel, add 5-bromo-1H-benzo[d]imidazole (1.0 eq) and a suitable aprotic solvent such as THF or DCM (10 volumes).
-
Add triethylamine (1.5 eq) to the suspension and stir.
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of the reaction solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by recrystallization or slurry washing as described in the troubleshooting section.
Quantitative Data Summary
| Parameter | Step 1: Benzimidazole Formation | Step 2: N-Boc Protection |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | >90% | >85% |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temp. | 100-110 °C | Room Temperature |
Visualizations
Caption: A general experimental workflow for the two-step synthesis.
Caption: A logical flowchart for troubleshooting common synthesis issues.
Technical Support Center: Optimizing Suzuki Coupling for tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific transformation. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is key to developing novel therapeutic agents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this specific substrate?
A1: The primary challenges with this compound include:
-
Catalyst Inhibition: Nitrogen-rich heterocycles like benzimidazoles can coordinate to the palladium center, potentially inhibiting the catalyst.[2] While the N-Boc protecting group mitigates this, it's still a consideration.
-
Sluggish Oxidative Addition: The electron-donating nature of the benzimidazole ring system can slow down the initial oxidative addition step of the palladium(0) catalyst to the aryl bromide.[3]
-
Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group can be sensitive to certain basic conditions or high temperatures, leading to deprotection as a side reaction.[4]
-
Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid and homocoupling of the starting materials.[5]
Q2: Which palladium catalyst and ligand combination is the best starting point?
A2: For challenging heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] A more robust starting point involves using a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂ with bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are often highly effective in promoting the difficult oxidative addition and reductive elimination steps.[1][6][7]
Q3: Is a co-solvent like water necessary for this reaction?
A3: While many Suzuki protocols use aqueous bases in solvents like dioxane or THF, it is not always required.[8] The role of water is to help dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and facilitate the transmetalation step. However, for substrates prone to protodeboronation, minimizing water or using anhydrous conditions with a soluble base might be beneficial.[2][9]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted Suzuki coupling is an excellent technique for reducing reaction times and often improving yields, particularly for reactions that are sluggish at lower temperatures.[6] It allows for rapid heating to a precise temperature, which can overcome activation barriers for challenging steps like oxidative addition.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a question-and-answer format.
Problem 1: Low or no yield, with starting material remaining.
-
Question: My reaction is not proceeding, and I recover most of my starting aryl bromide. What could be wrong?
-
Answer: This strongly suggests a problem with the initial oxidative addition step. The C-Br bond is not being activated by the palladium catalyst.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. Ensure your palladium source is of good quality. If using a Pd(II) source like Pd(OAc)₂, the ligand should help reduce it to Pd(0) in situ, but this can be inefficient. Try using a pre-catalyst like an XPhos Pd G2/G3 or starting with a Pd(0) source like Pd₂(dba)₃.[4][10]
-
Insufficiently Reactive Ligand: The ligand may not be electron-rich enough to promote oxidative addition into the electron-rich benzimidazole system. Switch to a bulkier, more electron-donating ligand like SPhos, XPhos, or RuPhos.[7]
-
Low Temperature: The reaction may require more thermal energy. Cautiously increase the temperature, for instance from 80°C to 100-110°C, especially if using a thermally stable solvent like dioxane or DMF.[11][12]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[6][11]
-
Problem 2: The starting material is consumed, but the desired product yield is low.
-
Question: My starting aryl bromide disappears, but I'm not isolating much of my target compound. Where is my product going?
-
Answer: This indicates that the catalytic cycle is initiated, but side reactions are consuming the intermediates or starting materials.
Possible Causes & Solutions:
-
Protodeboronation: The boronic acid is being hydrolyzed to the corresponding arene before it can transmetalate. This is common with unstable boronic acids or at high temperatures with excess water.[2]
-
Dehalogenation: The bromo-group on your benzimidazole is being replaced by a hydrogen atom. This can happen if a hydride source is present.[3]
-
Solution: Ensure your solvents are pure and anhydrous. Screen alternative, non-hydridic bases.
-
-
Homocoupling: You observe significant formation of biaryl products derived from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[14]
-
Solution: Improve the degassing procedure for all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Boc-Group Cleavage: The Boc group is being removed under the reaction conditions, leading to a different, more polar product or catalyst inhibition by the free N-H.[2][4]
-
Solution: This is typically caused by a strong base or excessive heat. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or Cs₂CO₃) or try running the reaction at a lower temperature for a longer time.[11]
-
-
Data Presentation: Recommended Reaction Conditions
The optimal conditions are highly dependent on the specific arylboronic acid used. The following tables provide a starting point for optimization.
Table 1: Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes & Advantages |
| Pd(OAc)₂ | SPhos or XPhos | 2-5 | A common and effective system for challenging substrates. The ligand is added separately.[1] |
| Pd(dppf)Cl₂ | (none) | 3-5 | A reliable, air-stable catalyst that is effective for many heteroaryl couplings.[6][15] |
| XPhos Pd G2/G3 | (none) | 2-5 | Air-stable pre-catalysts that efficiently generate the active Pd(0) species.[4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 | A strong Pd(0) source, often used with electron-rich, bulky phosphines.[16] |
Table 2: Suggested Base and Solvent Combinations
| Base (Equivalents) | Solvent System | Temperature Range (°C) | Comments |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | A robust, general-purpose system suitable for many boronic acids.[2] |
| K₂CO₃ (2-3) | DMF or DME | 80 - 100 | A slightly milder base, good for substrates sensitive to Boc-cleavage.[15][17] |
| Cs₂CO₃ (2) | 1,4-Dioxane or Toluene | 90 - 110 | A stronger, more soluble base that can accelerate slow reactions.[1] |
| KF (3) | THF or Dioxane | 80 - 100 | Anhydrous conditions, useful for preventing protodeboronation.[16] |
Experimental Protocols & Visualizations
General Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound.
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, 3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate reactions
Welcome to the technical support center for reactions involving tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in their experiments.
General FAQs
Q1: What are the most common reactions performed with this compound?
A1: The most common and synthetically useful reactions for this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Additionally, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a frequent final step.
Q2: What is the general stability of this compound?
A2: this compound is generally a stable compound under standard laboratory conditions. However, the Boc group is sensitive to strong acids and high temperatures, which can lead to premature deprotection. The C-Br bond can be susceptible to reduction (hydrodebromination) under certain catalytic conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond at the 5-position of the benzimidazole core. However, several side reactions can occur.
Q1: I am observing a significant amount of the debrominated starting material (hydrodebromination). What is the cause and how can I minimize it?
A1: Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen.[1][2] This can be caused by several factors:
-
Cause: The palladium catalyst can react with a hydrogen source in the reaction mixture (e.g., solvent, water, or amine impurities) to form a palladium-hydride species, which then reductively cleaves the C-Br bond.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodebromination.
-
Solutions:
-
Base Selection: Use weaker, non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like alkoxides.[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over hydrodebromination.[1]
-
Solvent: Avoid protic solvents or solvents that can act as a hydrogen source, such as DMF and alcohols. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[1] Ensure all solvents and reagents are anhydrous and properly degassed.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodebromination.[1]
-
Q2: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I prevent this?
A2: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is another common side product.[2][3]
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating the homocoupling pathway.[2]
-
Solutions:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4]
-
Catalyst Pre-activation: Ensure the active Pd(0) species is efficiently generated. Using a pre-catalyst or an appropriate Pd(II) source that is readily reduced can be beneficial.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling reaction.[5]
-
| Parameter | Recommendation for Minimizing Side Products |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand.[6][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[1][4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃.[1][4][5] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF), often with a small amount of water.[1][2][4] |
| Temperature | Typically 80-120 °C, but optimization may be required.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[5]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.
Q1: My Buchwald-Hartwig reaction is giving low yield and I'm recovering starting material. What are the likely causes?
A1: Low conversion in Buchwald-Hartwig aminations can be due to several factors related to the catalyst, base, and reaction conditions.
-
Cause: Catalyst deactivation, inappropriate base strength, or poor solubility of reactants can all lead to incomplete reactions. The benzimidazole nitrogen can also coordinate to the palladium center, inhibiting catalysis.
-
Troubleshooting Steps:
-
Catalyst/Ligand System: The choice of ligand is critical. For heteroaromatic halides, bulky, electron-rich ligands like XPhos or RuPhos are often effective.[6] Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[8]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[8] The choice of base can be dependent on the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent can solubilize all reaction components at the reaction temperature.
-
Temperature: These reactions often require elevated temperatures (80-110 °C).[6]
-
Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig amination.
| Parameter | Recommendation for Buchwald-Hartwig Amination |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃.[8] |
| Ligand | XPhos, RuPhos, BINAP.[8][9] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃.[8][10] |
| Solvent | Anhydrous Toluene, Dioxane, THF.[8] |
| Temperature | 80-110 °C.[6] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization.
-
To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 3-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]
-
Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., toluene).
-
Finally, add the amine (1.2-1.5 equiv.) via syringe.[11]
-
Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[11]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Troubleshooting Guide: Boc-Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group.
Q1: My Boc-deprotection with strong acid (e.g., TFA) is leading to decomposition of my product. Are there milder alternatives?
A1: Yes, while trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are standard, they can be too harsh for sensitive substrates.[12][13]
-
Cause: The desired product may contain other acid-labile functional groups that are not compatible with strong acidic conditions.
-
Milder Acidic Conditions:
-
Non-Acidic/Basic Conditions:
| Reagent | Conditions | Notes |
| TFA / DCM | 20-50% TFA in DCM, 0 °C to RT.[12][13] | Standard, but can be harsh. |
| HCl / Dioxane | 4M HCl in Dioxane, 0 °C to RT.[12] | Common and effective. |
| Oxalyl Chloride / Methanol | 3-5 equiv. (COCl)₂ in MeOH, RT.[14][15] | Mild conditions, good for acid-sensitive substrates. |
| Thermal | Reflux in a suitable solvent (e.g., Dioxane/water).[12] | Useful if the molecule is thermally stable. |
Experimental Protocol: Mild Boc-Deprotection with Oxalyl Chloride
-
Dissolve the N-Boc protected benzimidazole (1.0 equiv.) in methanol.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (3.0 equiv.) to the solution.[15]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a one-step N-acylation reaction, specifically a tert-butoxycarbonylation (Boc protection) of 5-bromo-1H-benzimidazole. The reaction involves treating 5-bromo-1H-benzimidazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Q2: What are the most common causes of low yield in this synthesis?
Low yields can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or poor solubility of the starting material.
-
Suboptimal base: The choice and amount of base are critical. An inappropriate base may not efficiently deprotonate the benzimidazole nitrogen, leading to a slow or incomplete reaction.
-
Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Product loss during workup and purification: Issues such as emulsion formation during extraction or product degradation on silica gel can lead to significant losses.
Q3: What are the common side products or impurities I should be aware of?
Common impurities can include:
-
Unreacted 5-bromo-1H-benzimidazole.
-
Di-Boc protected product, where both nitrogen atoms of the imidazole ring are protected.
-
Byproducts from the decomposition of (Boc)₂O.
-
Over-brominated benzimidazole derivatives if the starting material is not pure.
Q4: How can I purify the final product?
The most common methods for purifying this compound are:
-
Column chromatography: Silica gel is typically used, with a non-polar/polar eluent system such as ethyl acetate in hexane.[1]
-
Recrystallization: Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.
Q5: Is a base always necessary for this Boc protection reaction?
While the reaction can proceed without a base, it is generally very slow. A base is used to deprotonate the benzimidazole, making the nitrogen a more potent nucleophile to attack the (Boc)₂O. The choice of base can significantly impact the reaction rate and yield.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poor Solubility of 5-bromo-1H-benzimidazole | Use a co-solvent system to improve solubility. A common choice is dichloromethane (DCM) or tetrahydrofuran (THF). |
| Low Reactivity of the Amine | Increase the reaction temperature. Gentle heating to 40-50 °C can often improve the reaction rate. Consider using a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts (0.1-0.2 equivalents). |
| Inappropriate Base | If using a mild base like triethylamine (TEA) with slow conversion, consider a stronger, non-nucleophilic base. Ensure at least one equivalent of the base is used. |
| Decomposition of (Boc)₂O | Ensure the (Boc)₂O is of good quality and has been stored properly. Use a slight excess (1.1-1.2 equivalents) to compensate for any potential degradation. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Di-Boc Protection | This occurs when both nitrogens of the imidazole ring are protected. To minimize this, use a stoichiometric amount of (Boc)₂O (around 1.05-1.1 equivalents) and add it slowly to the reaction mixture. Avoid high temperatures and prolonged reaction times. |
| Presence of Other Nucleophilic Groups | If your 5-bromo-1H-benzimidazole derivative has other nucleophilic groups (e.g., -OH, -SH), they may also react with (Boc)₂O. In such cases, protecting these groups beforehand with an orthogonal protecting group might be necessary. |
Problem 3: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Streaking on TLC Plate | The crude product may be acidic or basic. Add a small amount of a neutralizer to the chromatography eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). |
| Product Degradation on Silica Gel | Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. |
| Difficulty with Recrystallization | The solvent choice is crucial. Perform small-scale solvent screening to find an optimal solvent or solvent mixture. Common choices for similar compounds include ethanol, or mixtures of ethyl acetate and hexane. |
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield and purity of this compound. This data is illustrative and based on typical outcomes for Boc protection of heterocyclic amines.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | TEA (1.2) | DCM | 25 | 24 | 65 | 90 |
| 2 | TEA (1.2) | DCM | 40 | 12 | 75 | 92 |
| 3 | DMAP (1.0) | DCM | 25 | 15 | 92 | 97 |
| 4 | DMAP (0.2), TEA (1.2) | DCM | 25 | 10 | 88 | 95 |
| 5 | None | THF | 25 | 48 | <10 | - |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the Boc protection of a bromo-substituted heterocyclic amine.[1]
Materials:
-
5-bromo-1H-benzimidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1H-benzimidazole (1.0 equiv.) in anhydrous dichloromethane. Add 4-(dimethylamino)pyridine (DMAP) (1.0 equiv.).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate in hexane) as the eluent to afford the pure this compound.[1]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Synthesis Pathway
Caption: General reaction for Boc protection of 5-bromo-1H-benzimidazole.
References
overcoming solubility issues of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Its solubility is generally low in non-polar organic solvents. However, it exhibits improved solubility in polar aprotic solvents. It is important to note that benzimidazole derivatives are often classified as having low aqueous solubility.[1]
Q2: In which organic solvents is this compound typically used for chemical reactions?
A2: This compound is a common building block in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. For these reactions, it is typically dissolved in solvents like 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF), often in combination with a co-solvent and at elevated temperatures to ensure sufficient solubility.
Q3: Why am I struggling to dissolve the compound at room temperature?
A3: The limited solubility of this compound at room temperature in many common organic solvents is a known issue. The crystalline nature of the solid and intermolecular interactions can hinder its dissolution. Heating the mixture is a common and effective first step to increase solubility.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent is a highly effective strategy. For reactions in less polar solvents like toluene or dioxane, the addition of a more polar co-solvent such as DMF or even a small amount of water can significantly enhance the solubility of the compound.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address solubility challenges encountered during your experiments.
Problem 1: The compound does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent polarity | Select a more polar aprotic solvent. | The compound dissolves completely. |
| Low temperature | Gently heat the mixture while stirring. | Increased kinetic energy will overcome lattice forces, leading to dissolution. |
| Saturation limit reached | Increase the volume of the solvent. | The concentration of the compound will be below its saturation point, allowing it to dissolve. |
Problem 2: The compound precipitates out of solution during the reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature fluctuations | Maintain a constant reaction temperature using an oil bath or heating mantle with a temperature controller. | The compound remains in solution throughout the reaction. |
| Change in solvent polarity due to reaction progress | Add a small amount of a co-solvent with higher solubilizing power for all components. | The reaction mixture remains homogeneous. |
| Formation of a less soluble product | Monitor the reaction by TLC or LC-MS to identify the precipitate. If it is the product, this may be advantageous for purification. | Understanding the nature of the precipitate will guide the work-up procedure. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative summary based on its chemical structure and common applications.
| Solvent Class | Examples | Qualitative Solubility | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to Moderate | Generally the best choice for achieving higher concentrations. |
| Ethers | THF, 1,4-Dioxane | Moderate (often requires heating) | Commonly used in cross-coupling reactions. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low (requires heating) | Often used in combination with a co-solvent or at high temperatures. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | May be suitable for some applications but might have limited solvating power. |
| Alcohols | Methanol, Ethanol | Low | The Boc-protecting group reduces solubility in protic solvents compared to the unprotected benzimidazole. |
| Non-polar Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Not recommended as primary solvents. |
Experimental Protocols
Protocol 1: Standard Method for Determining Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, THF, Toluene, DCM, Methanol, Hexane)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of the compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Cap the vial and vortex the mixture vigorously for 1 minute at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not dissolved, gently heat the vial (e.g., in a 50 °C water bath) for 5 minutes and vortex again. Observe for dissolution.
-
Record your observations as "Soluble," "Soluble upon heating," or "Insoluble."
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To provide a starting point for performing a Suzuki-Miyaura reaction where the solubility of the starting material is a key consideration.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent system to the vessel.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. The starting materials should fully dissolve at this temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate work-up and purification.
Visual Guides
Caption: A workflow for determining the solubility of the compound.
Caption: A troubleshooting flowchart for solubility issues.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions with tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common and synthetically useful cross-coupling reactions for this substrate are Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation). These reactions are pivotal for the synthesis of complex molecules in medicinal chemistry and materials science.
Q2: How does the Boc protecting group on the benzimidazole nitrogen affect the cross-coupling reaction?
A2: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that can influence the electronic properties of the benzimidazole ring system. While it protects the N-H group, its impact on the reactivity of the C-Br bond is generally manageable. In many cases, standard palladium-catalyzed conditions are effective. However, for challenging couplings, optimization of ligands and bases may be necessary.
Q3: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?
A3: The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Your substrate, being a bromo-benzimidazole, is typically more reactive than the corresponding chloro-benzimidazole, often allowing for milder reaction conditions.[1]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] These methods will help you determine the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion to the desired product.
| Possible Cause | Suggested Solution | Citation |
| Inactive Catalyst | Ensure you are using a high-quality palladium precatalyst and ligand. Prepare the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. Use anhydrous and deoxygenated solvents. | [4] |
| Inappropriate Ligand | For heteroaryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider screening ligands such as SPhos, XPhos, or RuPhos. The coordinating ability of the benzimidazole nitrogen can sometimes interfere with the palladium catalyst, and bulky ligands can help mitigate this. | [5] |
| Incorrect Base or Solvent | The choice of base and solvent is crucial. A common system is K₂CO₃ in a solvent mixture like 1,4-dioxane/water. If this fails, consider screening other bases like Cs₂CO₃ or K₃PO₄. The solvent can also have a significant effect; polar solvents may favor different active catalytic species. | [5][6][7] |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | [4] |
| Protodeboronation of Boronic Acid | This side reaction can consume your coupling partner. To minimize it, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable. | [5] |
Problem: Formation of side products (e.g., homocoupling, dehalogenation).
| Possible Cause | Suggested Solution | Citation |
| Oxygen in the Reaction | Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling of the boronic acid. | [5] |
| Catalyst Decomposition | Lower the reaction temperature or consider a different, more stable palladium precatalyst. | [4] |
| Presence of Water | While some Suzuki reactions tolerate water, excessive amounts can lead to side reactions. Ensure all reagents and solvents are appropriately dried if anhydrous conditions are required. | [4] |
| Dehalogenation | This side reaction replaces the bromine with a hydrogen. It can be caused by impurities or non-optimal reaction conditions. Re-evaluating the catalyst, base, and solvent system may be necessary. | [2] |
Buchwald-Hartwig Amination
Problem: Low yield of the desired amine product.
| Possible Cause | Suggested Solution | Citation |
| Inactive Catalyst/Ligand System | For C-N coupling with benzimidazole derivatives, specialized catalyst systems are often required. Highly successful systems include palladium precatalysts with bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or t-BuXPhos. Using preformed palladium precatalysts can lead to more reliable results. | [4] |
| Incorrect Base | A strong, non-nucleophilic base is often key. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. For unprotected N-H heterocycles, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective. | [4] |
| Low Reaction Temperature | These reactions often require elevated temperatures, typically in the range of 80-110 °C. | [4] |
| Amine Binding to Catalyst | Some amines can act as inhibitors by strongly binding to the palladium center. Using a higher ligand-to-palladium ratio or switching to a more sterically hindered ligand can sometimes overcome this issue. |
Sonogashira Coupling
Problem: Failure to form the desired alkynylated product.
| Possible Cause | Suggested Solution | Citation |
| Inactive Catalyst System | A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). Ensure both components are of high quality. | [3] |
| Inappropriate Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is commonly used. The base is crucial for the formation of the copper acetylide intermediate. | [3] |
| Oxygen Contamination | Sonogashira reactions are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Ensure the reaction is set up under a strictly inert atmosphere. | |
| Steric Hindrance | If either the benzimidazole or the alkyne is sterically hindered, the reaction rate can be significantly reduced. In such cases, using a less bulky phosphine ligand might be beneficial. Conversely, for some substrates, bulkier ligands can be advantageous. | [8] |
| Copper-Free Conditions | If copper-related side reactions are suspected, consider a copper-free Sonogashira protocol. These often employ more specialized palladium catalysts and ligands. | [9] |
Data Presentation: Catalyst System Comparison for Similar Substrates
The following tables summarize catalyst systems that have been successfully employed for cross-coupling reactions of structurally similar aryl bromides. This data provides a strong starting point for optimizing reactions with this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Reference | Citation |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 95 | 5-bromo-1-ethyl-1H-indazole | [6][10] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | High | Substituted aryl bromides | [11] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Substituted aryl bromides | [11] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 85-95 | Heteroaromatic halides | [12] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromo-Benzimidazoles
| Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Notes | Citation |
| BrettPhos Pd G3 | BrettPhos | LiHMDS | Toluene or Dioxane | 80-110 | Effective for unprotected N-H heterocycles. | [4] |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-110 | General system for challenging substrates. | [4] |
| Pd(OAc)₂ | t-BuXPhos | KOtBu | Dioxane | 80-110 | Another effective system for C-N coupling. | [4] |
Table 3: Catalyst Systems for Sonogashira Coupling of Bromo-Heterocycles
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Notes | Citation |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 80 | Standard conditions for a range of substrates. | [3] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | Air-stable, monoligated precatalyst for copper-free coupling. | [9] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 40-80 | Alternative standard conditions. | [3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.1 - 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add the amine coupling partner (1.2 equiv.). Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Base Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) to the stirred mixture.
-
Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress.[4]
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product is purified by chromatography.
General Protocol for a Sonogashira Cross-Coupling Reaction
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[3]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2-3 equivalents) and the terminal alkyne (1.1 - 1.5 equivalents) via syringe.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the progress of the reaction by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by chromatography.
Visualizations
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting logic for a low-yielding Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products derived from tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what types of products are expected?
A1: The most common reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki reaction introduces an aryl or heteroaryl group at the 5-position, while the Buchwald-Hartwig reaction forms a new carbon-nitrogen bond at the same position. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making the starting material versatile for these transformations.[1][2]
Q2: What are the primary purification methods for products derived from this starting material?
A2: The primary purification methods are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the desired product from starting materials, catalysts, and byproducts. Recrystallization is a powerful technique for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.
Q3: What are some common impurities I should expect after a Suzuki or Buchwald-Hartwig reaction?
A3: Common impurities include unreacted starting materials, homocoupled byproducts of the boronic acid (in Suzuki reactions), and residual palladium catalyst. Dehalogenation of the starting material can also occur as a side reaction. In Buchwald-Hartwig reactions, side reactions can be more complex depending on the amine used.
Q4: How can I effectively remove the residual palladium catalyst from my product?
A4: Residual palladium can often be removed by column chromatography. For more stubborn cases, treatment of the crude product solution with a palladium scavenger or activated carbon followed by filtration through celite can be effective. Several commercially available scavengers are designed for this purpose.
Q5: My Boc-protected product is an oil and won't solidify. What can I do?
A5: Oily products are a common issue, especially if residual solvents or impurities are present.[3] First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C) if the compound is stable.[3] If the product is still an oil, you can try precipitating it by dissolving it in a minimal amount of a good solvent (e.g., methanol or dichloromethane) and then adding a poor solvent (e.g., diethyl ether or n-pentane) until turbidity is observed.[3] Cooling this mixture may induce crystallization. Vapor diffusion is another technique where a poor solvent is allowed to slowly diffuse into a solution of the product in a more volatile, good solvent.[3]
Troubleshooting Guides
Issue 1: Difficulty in Separating Product from Starting Material by Column Chromatography
Symptoms:
-
TLC analysis shows spots for the product and starting material that are very close together (similar Rf values).
-
Fractions from column chromatography contain a mixture of product and starting material.
Possible Causes:
-
The polarity of the product and starting material are very similar.
-
The chosen eluent system is not optimal for separation.
Solutions:
-
Optimize the Eluent System:
-
Systematically screen different solvent mixtures. A common starting point for N-Boc protected benzimidazoles is a gradient of ethyl acetate in hexanes.[4] Other systems to try include dichloromethane/methanol.[5]
-
Adding a small amount of a third solvent with different properties (e.g., a small percentage of acetone or diethyl ether) can sometimes improve separation.
-
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
-
Consider a Different Purification Technique: If chromatography is consistently failing, recrystallization may be a more effective method if a suitable solvent can be found.
Issue 2: Low Yield of Purified Product
Symptoms:
-
The final isolated yield after purification is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).
Possible Causes:
-
Product loss during aqueous workup if the product has some water solubility.
-
Incomplete elution from the chromatography column.
-
Using too much solvent during recrystallization, leaving a significant amount of product in the mother liquor.[6]
-
Decomposition of the product on the silica gel column.
Solutions:
-
Workup Modification: When performing an aqueous workup, back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Chromatography Optimization:
-
Ensure the column is fully eluted with a more polar solvent at the end of the purification to recover any strongly adsorbed material.
-
For basic products, adding a small amount of triethylamine (0.5-1.0%) to the eluent can prevent streaking and improve recovery from silica gel columns.[4]
-
-
Recrystallization Optimization:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool the solution slowly to maximize crystal formation. Cooling too quickly can trap impurities and reduce the yield of pure crystals.
-
After filtering the crystals, you can try to obtain a second crop by concentrating the mother liquor and cooling again.
-
Issue 3: Product "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the product separates as an oil.
Possible Causes:
-
The presence of significant impurities.
-
The melting point of the product is lower than the boiling point of the solvent.
-
The solution is too concentrated.
-
The solution is being cooled too rapidly.[6]
Solutions:
-
Add More Solvent: The oil may have formed because the solution is supersaturated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[6]
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help.[6]
-
Use a Co-solvent System: Dissolve the crude product in a good solvent and then add a miscible "anti-solvent" (in which the product is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.[6]
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).[1]
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).[1]
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Heat the mixture to a temperature ranging from 80 °C to 120 °C and monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination
-
In a dry, inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 equiv.), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).[1]
-
Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.[1]
-
Seal the reaction vessel and heat to a temperature between 80 °C and 110 °C.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Purification Strategies for Suzuki Coupling Products
| Arylboronic Acid Partner | Purification Method | Eluent System/Solvent | Typical Yield | Purity |
| Phenylboronic acid | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 70-90% | >95% |
| 4-Methoxyphenylboronic acid | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 75-95% | >95% |
| 3-Pyridylboronic acid | Column Chromatography | Dichloromethane/Methanol (gradient) | 60-80% | >95% |
| N-Boc-pyrrole-2-boronic acid | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 65-85% | >95% |
Note: Yields are representative and may vary based on specific reaction conditions and the efficiency of purification.
Table 2: Representative Purification Strategies for Buchwald-Hartwig Amination Products
| Amine Partner | Purification Method | Eluent System/Solvent | Typical Yield | Purity |
| Morpholine | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 80-95% | >98% |
| Aniline | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 70-85% | >95% |
| Benzylamine | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 75-90% | >95% |
| Indole | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 60-75% | >95% |
Note: Yields are representative and may vary based on specific reaction conditions and the efficiency of purification.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of derivatives.
Caption: A troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate | C13H16N2O2 | CID 59283529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Illuminating the Biological Potential of Novel Benzimidazole Scaffolds Derived from tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
A Comparative Guide for Researchers in Drug Discovery
The quest for novel therapeutic agents has led scientists to explore the vast chemical space of heterocyclic compounds. Among these, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial and anticancer activities. This guide provides a comparative overview of the biological activities of compounds synthesized from the versatile starting material, tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. By leveraging modern synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can generate diverse libraries of benzimidazole derivatives for biological screening.
Comparative Analysis of Biological Activity
The derivatization of the benzimidazole core at the 5-position, facilitated by the bromo-substituent on the starting material, allows for the introduction of various aryl and heteroaryl moieties. These modifications can significantly influence the biological profile of the resulting compounds. Below is a summary of the reported antimicrobial and anticancer activities for representative benzimidazole derivatives.
Antimicrobial Activity
The antimicrobial efficacy of novel benzimidazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Modification at 5-position | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| BZ-1 | 4-Methoxyphenyl | Bacillus subtilis | 12.5 | Ampicillin | 6.25 |
| Pseudomonas aeruginosa | 25 | Ampicillin | 25 | ||
| Candida albicans | 6.25 | Fluconazole | 6.25 | ||
| BZ-2 | 3,4-Dichlorophenyl | Staphylococcus aureus | - | Ciprofloxacin | - |
| Escherichia coli | - | Ciprofloxacin | - |
Note: Data presented is a composite representation from various studies on benzimidazole derivatives and may not directly correspond to compounds synthesized from the exact starting material due to the limited availability of specific data. The values serve as a comparative benchmark.
Compounds bearing a 4-methoxyphenyl group (BZ-1) have demonstrated significant antimicrobial potential against both bacteria and fungi, with MIC values comparable to standard drugs like ampicillin and fluconazole[1]. The presence of electron-donating groups on the phenyl ring appears to contribute favorably to the antimicrobial activity.
Anticancer Activity
The cytotoxic effects of synthesized benzimidazole derivatives against various cancer cell lines are commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound ID | Modification at 5-position | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| BZ-3 | 2-(Piperidin-1-yl)phenyl | Leukemia (CCRF-CEM) | 0.45 | Doxorubicin | < 10 |
| Non-Small Cell Lung Cancer (A549) | 1.23 | Doxorubicin | < 10 | ||
| BZ-4 | 4-(Trifluoromethyl)phenyl | Breast Cancer (MCF-7) | - | 5-Fluorouracil | - |
Note: Data is illustrative and compiled from studies on various benzimidazole derivatives to provide a comparative context.
Derivatives with substitutions such as a 2-(piperidin-1-yl)phenyl group have shown potent anticancer activity against a range of cancer cell lines. The introduction of moieties that can enhance cellular uptake or interact with specific biological targets is a key strategy in designing effective anticancer agents.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Synthetic Pathways and Experimental Workflows
The synthesis of diverse benzimidazole derivatives from this compound typically involves palladium-catalyzed cross-coupling reactions.
Caption: General synthetic routes to 5-substituted benzimidazoles.
The workflow begins with the starting material, which can undergo a Suzuki-Miyaura coupling with a variety of boronic acids to yield 5-aryl or 5-heteroaryl benzimidazoles. Alternatively, a Buchwald-Hartwig amination with different amines can be employed to synthesize 5-amino benzimidazole derivatives. The resulting compounds are then subjected to a battery of biological assays to determine their activity.
Caption: Workflow for biological activity validation.
This logical workflow illustrates the progression from the synthesis and purification of the novel compounds to their comprehensive biological evaluation and subsequent data analysis to establish structure-activity relationships. This systematic approach is fundamental in identifying promising lead compounds for further drug development.
References
comparison of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate with other brominated benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, brominated benzimidazoles have emerged as a promising class of compounds with significant potential in anticancer and antimicrobial research. This guide provides a comparative overview of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate and other notable brominated benzimidazoles, supported by experimental data and detailed protocols to aid in preclinical research and drug development endeavors.
Introduction to Brominated Benzimidazoles
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. The incorporation of a bromine atom onto the benzimidazole core can significantly modulate the physicochemical properties and biological activity of the resulting molecule. Bromine, being a halogen, can enhance lipophilicity, influence metabolic stability, and participate in halogen bonding, thereby potentially improving the compound's interaction with biological targets.
This compound serves as a key intermediate in the synthesis of a variety of substituted benzimidazoles. The tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen allows for regioselective modifications at other positions of the benzimidazole ring, making it a versatile building block for creating libraries of novel compounds for biological screening.
Comparative Performance Data
While direct comparative biological activity data for this compound is limited due to its primary role as a synthetic intermediate, this section presents quantitative data for various other brominated benzimidazole derivatives to provide a performance context. The following tables summarize the in vitro anticancer and antimicrobial activities of selected compounds from various studies.
Anticancer Activity of Brominated Benzimidazoles
The cytotoxic effects of brominated benzimidazoles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast) | 5.30 | [1] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CCRF-CEM (Leukemia) | 6.80 | [1] |
| Benzimidazole-triazole hybrid with bromine | A549 (Lung) | 0.63 | [2] |
| Benzimidazole-triazole hybrid with bromine | NCI-H460 (Lung) | 0.99 | [2] |
| Benzimidazole-triazole hybrid with bromine | MCF-7 (Breast) | 1.3 | [2] |
| Benzimidazole-triazole hybrid with bromine | MDA-MB-231 (Breast) | 0.94 | [2] |
Antimicrobial Activity of Brominated Benzimidazoles
The antimicrobial efficacy of brominated benzimidazoles is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli ATCC 25922 | <4 | |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | S. aureus ATCC 25923 | <4 | |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | S. epidermidis ATCC 12228 | <4 | |
| 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivative | E. coli | - | [3] |
| 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivative | S. aureus | - | [3] |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are the standard methodologies for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][4][5][6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10][11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: General synthetic route to diverse brominated benzimidazoles.
Caption: A typical workflow for the evaluation of novel compounds.
Caption: PI3K/Akt/mTOR signaling pathway, a target for anticancer agents.[12][13][14]
Conclusion
Brominated benzimidazoles represent a versatile and potent class of compounds with demonstrated anticancer and antimicrobial activities. While this compound is primarily a valuable intermediate for the synthesis of more complex derivatives, the data presented for other brominated benzimidazoles underscore the therapeutic potential of this scaffold. The provided experimental protocols and visualizations aim to support researchers in their efforts to design, synthesize, and evaluate novel brominated benzimidazoles for future drug discovery and development. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these promising compounds.
References
- 1. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchtweet.com [researchtweet.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Study of Protecting Groups for 5-bromo-1H-benzo[d]imidazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. This guide provides an objective comparison of common protecting groups for the nitrogen atom of 5-bromo-1H-benzo[d]imidazole, a versatile building block in medicinal chemistry. The performance of various protecting groups is evaluated based on experimental data for their introduction and removal, stability under different reaction conditions, and overall efficiency.
The benzimidazole nucleus is a prevalent scaffold in a wide range of pharmacologically active compounds.[1] The functionalization of 5-bromo-1H-benzo[d]imidazole often requires the temporary protection of the N-H group to ensure regioselectivity and prevent unwanted side reactions during subsequent transformations. This guide focuses on a comparative analysis of commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Benzyl (Bn), (2-(Trimethylsilyl)ethoxy)methyl (SEM), and Trityl (Tr).
Performance Comparison of Protecting Groups
The choice of a suitable protecting group is contingent on several factors, including the stability of the protected compound to subsequent reaction conditions, the ease of introduction and cleavage of the protecting group, and the overall yield of the protection and deprotection steps. The following table summarizes the performance of four common protecting groups for the N-H of a benzimidazole core, with data extrapolated from studies on benzimidazole and its derivatives.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability | Advantages | Disadvantages |
| Boc | (Boc)₂O, Et₃N, DMAP, THF | Good to Excellent | TFA, DCM or NaBH₄, EtOH[2] | 75-98[2] | Acid-labile, generally stable to base and hydrogenation. | Mild deprotection conditions, orthogonal to many other protecting groups.[3] | Can be cleaved under some basic conditions.[4] |
| Benzyl (Bn) | BnBr, NaH, THF | ~87[5] | H₂, Pd/C or KOtBu, DMSO, O₂[5] | ~92[5] | Stable to acid and base, cleaved by hydrogenolysis. | Robust and stable to a wide range of conditions. | Hydrogenolysis may not be compatible with other reducible functional groups.[5] |
| SEM | SEM-Cl, NaH, DMF | Good | TBAF, THF or SnCl₄, CH₂Cl₂ | Good to Excellent | Stable to a wide range of nucleophilic and basic conditions, cleaved by fluoride ions or Lewis acids. | Orthogonal to many acid- and base-labile protecting groups. | Can be challenging to remove in some cases. |
| Trityl (Tr) | Tr-Cl, Et₃N, DCM | Good | Mild acid (e.g., TFA in DCM)[6] | 85-95[6] | Acid-labile, bulky group. | Easily introduced and removed under mild acidic conditions. | Steric hindrance may affect subsequent reactions. |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on established procedures for benzimidazole derivatives and can be adapted for 5-bromo-1H-benzo[d]imidazole.
tert-Butoxycarbonyl (Boc) Group
Protection: To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) are added triethylamine (Et₃N, 3.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equiv) is then added portionwise at room temperature. The reaction mixture is stirred for 12-24 hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-5-bromo-1H-benzo[d]imidazole.
Deprotection (Acidic): The N-Boc protected 5-bromo-1H-benzo[d]imidazole (1.0 equiv) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 5-10 equiv) is added dropwise at 0 °C.[6] The reaction mixture is stirred at room temperature for 1-4 hours.[6] The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the deprotected 5-bromo-1H-benzo[d]imidazole.
Deprotection (Basic): A novel method for the selective N-Boc deprotection of benzimidazoles involves using sodium borohydride (NaBH₄) in ethanol at room temperature, with reported yields of 75-98%.[2]
Benzyl (Bn) Group
Protection: To a suspension of sodium hydride (NaH, 2.4 mmol, 60% dispersion in mineral oil) in anhydrous THF, 5-bromo-1H-benzo[d]imidazole (2.0 mmol) is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (BnBr, 2.2 mmol).[5] The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography to yield N-benzyl-5-bromo-1H-benzo[d]imidazole.[5]
Deprotection (Hydrogenolysis): The N-benzyl protected 5-bromo-1H-benzo[d]imidazole is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the deprotected product.
Deprotection (Oxidative): An alternative method involves dissolving the N-benzyl derivative (2.4 mmol) in DMSO (24 mmol) and adding potassium tert-butoxide (KOtBu, 16.8 mmol) in THF. Oxygen is then bubbled through the solution for 10 minutes.[5]
(2-(Trimethylsilyl)ethoxy)methyl (SEM) Group
Protection: To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 equiv) in anhydrous dimethylformamide (DMF), sodium hydride (NaH, 1.2 equiv) is added portionwise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of SEM-Cl (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Deprotection: The N-SEM protected 5-bromo-1H-benzo[d]imidazole (1.0 equiv) is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.
Trityl (Tr) Group
Protection: To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 equiv) and triethylamine (Et₃N, 1.5 equiv) in anhydrous dichloromethane (DCM), trityl chloride (Tr-Cl, 1.1 equiv) is added portionwise at room temperature. The reaction mixture is stirred for 12-24 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Deprotection: The N-trityl protected 5-bromo-1H-benzo[d]imidazole (1.0 equiv) is dissolved in DCM. A solution of trifluoroacetic acid (TFA, 2-10 equiv) in DCM is added dropwise at room temperature.[6] The reaction is stirred for 1-4 hours.[6] The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the deprotected benzimidazole.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of 5-bromo-1H-benzo[d]imidazole.
Caption: General workflow for the N-protection of 5-bromo-1H-benzo[d]imidazole.
Caption: General workflow for the N-deprotection of protected 5-bromo-1H-benzo[d]imidazole.
Caption: Logical relationship of an orthogonal protection strategy.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
structure-activity relationship (SAR) studies of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate derivatives
A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Derivatives and Related Compounds in Oncology Research
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their resemblance to naturally occurring purines allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4][5] This guide focuses on the structure-activity relationship (SAR) of this compound derivatives and compares their potential anticancer properties with structurally related benzimidazole analogs. The presence of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) group at the N1-position are key structural features that significantly influence the biological activity of these compounds. Bromination, for instance, has been observed to enhance cytotoxic potency and improve the stability and binding affinity of compounds to proteins.[1]
Comparative Analysis of Anticancer Activity
While a dedicated study on a series of this compound derivatives is not extensively documented in publicly available literature, we can infer potential SAR trends by comparing related compounds from various studies. The following table summarizes the anticancer activity of several benzimidazole derivatives, highlighting the influence of substitutions at the C2, C5, and N1 positions.
| Compound ID | Structure | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 1 | 2-(substituted-phenyl) derivative with 5-bromo-2-hydroxy substitution | HepG-2, HCT-116, MCF-7 | High anticancer activity | [3] |
| 2 | 2,5-disubstituted-benzimidazole (2-phenoxymethyl) | DNA Topoisomerase I | IC50 = 14.1 µmol/L | [6] |
| 3 | N-Boc substituted benzimidazole derivative | Soluble epoxide hydrolase (sEH) | High inhibitory potency | |
| 4 | N-unsubstituted benzimidazole derivative | 5-lipoxygenase-activating protein (FLAP) | High inhibitory potency (sub-micromolar) | [7] |
| 5a | Benzimidazole-based dual EGFR/BRAFV600E inhibitor | Leukemia Cell Lines | GI50 selectivity ratio of 5.96 | [2] |
| 5b | Benzimidazole-based dual EGFR/BRAFV600E inhibitor | EGFR/BRAFV600E | Dual Inhibitor | [2] |
| 6 | 1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride | 21 human cancer cell lines | Potent growth-inhibitory activity | [8] |
Key SAR Observations:
-
Substitution at C5: The presence of a bromine atom at the C5 position is often associated with enhanced anticancer activity.[1][3] Other substitutions at this position, such as a carboxylic acid group, have also resulted in potent antitumor effects.[8]
-
Substitution at N1: The tert-butoxycarbonyl (Boc) group at the N1 position can have a variable impact on activity depending on the biological target. For instance, N-Boc substitution enhances inhibitory potency against soluble epoxide hydrolase (sEH) but is detrimental for activity against 5-lipoxygenase-activating protein (FLAP).[7] This suggests that for anticancer applications, the N1-substituent should be carefully selected based on the intended molecular target.
-
Substitution at C2: A wide variety of substituents at the C2 position have been explored, and this position appears to be crucial for modulating the anticancer potency. Aryl substitutions, such as substituted phenyl rings, are common and their electronic properties significantly influence the activity.[3][9]
Experimental Protocols
To facilitate further research and replication of findings, detailed protocols for key experimental assays commonly used in the evaluation of benzimidazole derivatives are provided below.
General Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. For the synthesis of 2-(substituted-phenyl)benzimidazole derivatives, a common method utilizes sodium metabisulfite as a catalyst.[9]
Caption: General synthetic workflow for 2-substituted benzimidazole derivatives.
Cell Viability (MTT) Assay
This assay is a fundamental method to assess the cytotoxic effects of compounds on cancer cells.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Tubulin Polymerization Assay
This assay is crucial for determining if a compound's mechanism of action involves the disruption of microtubule dynamics, a known target of some benzimidazole anticancer agents.[10]
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Protocol:
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer supplemented with GTP.
-
Add the benzimidazole derivative at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).
-
Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by comparing the polymerization curves of treated samples to a vehicle control.
Apoptosis (Annexin V) Assay
This assay is used to determine if the compound induces programmed cell death (apoptosis).[10]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.
Protocol:
-
Treat cancer cells with the benzimidazole derivative for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Caption: A typical experimental workflow for anticancer drug discovery.
Conclusion
The structure-activity relationship of benzimidazole derivatives is a complex and multifaceted field. The available data suggests that the this compound scaffold holds promise as a starting point for the development of novel anticancer agents. The bromine at the C5 position is likely to contribute positively to the cytotoxic activity, while the N1-Boc group may need to be optimized or replaced to achieve the desired target specificity and potency. Further systematic studies, involving the synthesis and biological evaluation of a focused library of these derivatives, are necessary to fully elucidate their SAR and identify lead compounds for further development. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Efficacy of Palladium Catalysts in Cross-Coupling Reactions with tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the efficacy of different palladium catalysts in cross-coupling reactions involving tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, a key intermediate in the development of various therapeutic agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its functionalization through palladium-catalyzed reactions is a common strategy.[1]
The two primary palladium-catalyzed cross-coupling reactions relevant to this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3] The choice of palladium source and the associated ligands significantly impacts reaction yield, scope, and conditions.
Comparative Performance of Palladium Catalyst Systems
While direct head-to-head comparative studies on this compound are not extensively documented in a single source, the following table summarizes the performance of common palladium catalyst systems based on analogous reactions with similar bromo-substituted N-heterocyclic compounds. This data provides a strong predictive framework for catalyst selection.
| Catalyst System | Reaction Type | Typical Ligand(s) | Base | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield | Reference(s) |
| Pd(OAc)₂ | Suzuki-Miyaura | SPhos, P(o-tolyl)₃ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 12-24 | Good to Excellent | [4][5][6] |
| Pd₂(dba)₃ | Suzuki-Miyaura | XPhos, IMes | K₃PO₄, Cs₂CO₃ | Dioxane, THF | 80-100 | 12-18 | High | [3][5][7] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | - | K₂CO₃, K₃PO₄ | Toluene/H₂O, DME | 90-100 | 12-31 | Moderate to High | [5][6] |
| PdCl₂(dppf) | Suzuki-Miyaura | - | K₂CO₃, K₃PO₄ | DME, Dioxane | 80-90 | 2-12 | High | [6][8] |
| Pd(OAc)₂ | Buchwald-Hartwig | BINAP, Xantphos | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | 100-120 | 16-24 | Good to High | [2] |
| Pd₂(dba)₃ | Buchwald-Hartwig | XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, THF | 80-110 | 8-20 | High | [3][9] |
Note: Yields are qualitative assessments based on literature for similar substrates and may vary depending on the specific coupling partners and optimization of reaction conditions.
Key Considerations for Catalyst Selection:
-
Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[4][10] Its effectiveness is highly dependent on the choice of phosphine ligand. For Suzuki couplings, bulky, electron-rich phosphines like SPhos are often employed.[5][6]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a widely used source of soluble Pd(0).[3][7][11] It often requires a ligand for stability and catalytic activity. Buchwald-type ligands such as XPhos are frequently paired with Pd₂(dba)₃ for both Suzuki and Buchwald-Hartwig reactions, demonstrating high efficacy.[9]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile catalyst that can be used without an additional ligand, as the triphenylphosphine ligands are already present. However, it can sometimes lead to lower yields or require longer reaction times compared to more modern catalyst systems.[5][6]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) is a highly effective and reliable catalyst, particularly for Suzuki-Miyaura reactions, often providing high yields in shorter reaction times.[6][8]
Experimental Workflow and Protocols
The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a well-defined experimental procedure. Below is a generalized workflow and a representative experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Overview of pd2(dba)3 and its role in coupling reactions [ecoviaet.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] [commonorganicchemistry.com]
- 10. Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. heraeus-precious-metals.com [heraeus-precious-metals.com]
A Comparative Guide to Analytical Methods for the Validation of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical requirement in the pharmaceutical industry, ensuring the identity, purity, potency, and stability of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a key heterocyclic building block used in the synthesis of biologically active compounds.[3] Its proper characterization and the validation of methods used for its analysis are paramount for regulatory compliance and ensuring the quality of final drug products.[1][4]
This guide provides a comparative overview of the principal analytical techniques for the validation of this compound and its derivatives. It includes detailed experimental protocols, comparative data, and logical workflows to aid researchers in selecting and implementing the most appropriate methods.
Workflow for Analytical Method Validation
The validation process follows a structured sequence of activities, from initial planning to final documentation, ensuring that an analytical method is suitable for its intended purpose.
Caption: A typical workflow for analytical method validation.
Comparison of Primary Analytical Techniques
The choice of analytical technique depends on the nature of the analyte and the intended purpose of the analysis.[5] For a molecule like this compound, which is a non-volatile, thermally sensitive solid, High-Performance Liquid Chromatography (HPLC) is the predominant technique for assay and impurity profiling. Gas Chromatography (GC) is better suited for analyzing volatile substances, such as residual solvents.[6][7] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Molecules are ionized, separated by mass-to-charge ratio, and detected. |
| Applicability to Target | Primary Choice. Ideal for non-volatile, thermally unstable compounds like the target molecule for assay, purity, and stability testing.[6][8] | Limited applicability. Primarily used for volatile impurities (e.g., residual solvents) that may be present. Not suitable for the parent molecule.[6][7] | Essential. Unambiguous structure elucidation and confirmation of identity.[9] | Essential. Provides molecular weight confirmation and fragmentation patterns for structural insights. Often coupled with HPLC (LC-MS) or GC (GC-MS).[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can require derivatization for non-volatile compounds, but typically involves dissolution in a volatile solvent for residual solvent analysis. | Dissolution in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9] | Dissolution in a suitable solvent, often coupled directly to a chromatography inlet. |
| Sensitivity | High, depending on the detector (e.g., UV, MS).[6] | Very high, especially with sensitive detectors like FID or MS.[6] | Lower sensitivity compared to chromatographic methods. | Extremely high sensitivity, capable of detecting trace amounts.[2] |
| Analysis Time | Typically 10-60 minutes per sample.[7] | Faster for volatile compounds, often a few minutes.[7] | Varies from minutes to hours depending on the experiment. | Very fast, often coupled with a separation technique. |
| Key Use Case | Quantitation (Assay), Impurity Profiling, Stability Studies. | Residual Solvent Analysis. | Structural Elucidation and Confirmation. | Molecular Weight Determination, Structural Confirmation, Trace Analysis (LC-MS). |
Detailed Protocols for Key Analytical Methods
HPLC-UV Method for Assay and Impurity Determination
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the validation of this compound.
Objective: To determine the purity of the analyte and quantify related impurities.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare similarly to the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage purity or impurity levels using the peak areas relative to the standard.
¹H NMR for Structural Confirmation
This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis to confirm its chemical structure.[9]
Objective: To verify the identity and structure of the synthesized compound.
Materials & Equipment:
-
Analyte: 5-10 mg of this compound.
-
Solvent: 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[9]
-
Equipment: 5 mm NMR tube, vortex mixer, Pasteur pipette.
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample into a small, clean vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex briefly to ensure complete dissolution.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key signals to observe for this compound would include the singlet for the tert-butyl group, the singlet for the C2-H proton, and the characteristic aromatic proton signals.
Validation Parameters and Data Presentation
According to International Council for Harmonisation (ICH) guidelines, key parameters must be evaluated during method validation.[10][11][12]
Decision Logic for Validation Parameter Testing
The specific tests required for validation depend on the purpose of the analytical method.
Caption: Selection of validation tests based on method type.
Example Validation Data (Hypothetical)
The following tables summarize typical quantitative data obtained during the validation of the HPLC method described above.
Table 1: Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 120540 |
| 25 | 301150 |
| 50 | 602500 |
| 100 | 1204800 |
| 150 | 1806500 |
| Correlation Coefficient (R²) | 0.9998 |
| Acceptance Criterion | R² ≥ 0.999 |
Table 2: Accuracy (Recovery) Accuracy is determined by applying the method to samples to which known amounts of analyte have been added.
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.08 | 100.8 |
| 120% | 12.0 | 11.92 | 99.3 |
| Mean Recovery | 99.8% | ||
| Acceptance Criterion | 98.0% - 102.0% |
Table 3: Precision (Repeatability) Precision is assessed by performing multiple injections of the same homogenous sample. Repeatability is evaluated over a short interval under the same conditions.[13]
| Injection # | Peak Area (mAU*s) |
| 1 | 1204850 |
| 2 | 1206100 |
| 3 | 1203900 |
| 4 | 1205500 |
| 5 | 1207200 |
| 6 | 1204100 |
| Mean | 1205275 |
| Standard Deviation | 1285.6 |
| Relative Standard Deviation (RSD) | 0.11% |
| Acceptance Criterion | RSD ≤ 1.0% |
Special Considerations: Mass Spectrometry for Brominated Compounds
Mass spectrometry is particularly useful for halogenated compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[14][15][16] This results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing one bromine atom, the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal height, separated by 2 m/z units.[14][15] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. omicsonline.org [omicsonline.org]
- 3. This compound [myskinrecipes.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. veeprho.com [veeprho.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. mastelf.com [mastelf.com]
- 12. scielo.br [scielo.br]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
assessing the target engagement of molecules synthesized using tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
A Comparative Guide to Assessing Target Engagement of Novel Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for assessing the target engagement of molecules synthesized using tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate . This versatile scaffold is a key starting material for the synthesis of a wide range of biologically active benzimidazole derivatives, which are known to interact with various biological targets, including kinases and topoisomerases.[1][2][3] Validating that a synthesized molecule directly interacts with its intended target within a cellular context is a critical step in drug discovery, helping to elucidate the mechanism of action and de-risk clinical progression.[4][5]
This document outlines key experimental protocols for widely used target engagement assays, presents a comparative data framework for synthesized molecules, and visualizes relevant workflows and pathways to guide researchers in their drug development efforts.
Overview of Target Engagement Assessment
Target engagement assays are designed to confirm and quantify the interaction between a small molecule and its protein target in various settings, from purified protein systems to living cells and even whole organisms.[5][6] The choice of assay depends on several factors, including the nature of the target protein, the desired throughput, and the stage of the drug discovery process.[7] This guide will focus on two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement and Surface Plasmon Resonance (SPR) for direct binding kinetics on purified proteins.
A general workflow for assessing target engagement is crucial for systematically validating novel compounds.
Caption: General workflow for synthesis and target engagement assessment of novel molecules.
Comparative Analysis of Synthesized Molecules
To illustrate the assessment process, we will consider two hypothetical molecules, BZ-K1 and BZ-K2 , synthesized from the parent scaffold and designed to target a specific kinase, "Kinase X". Their performance is compared against a known reference inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from key target engagement assays. Lower values for CETSA EC₅₀ and SPR Kᴅ indicate more potent target engagement.
| Compound | Assay Type | Target | Metric | Value | Notes |
| BZ-K1 | Cellular Thermal Shift Assay (CETSA) | Kinase X | EC₅₀ | 150 nM | Demonstrates target stabilization in a cellular environment. |
| Surface Plasmon Resonance (SPR) | Kinase X | Kᴅ | 50 nM | Indicates high-affinity direct binding to the purified protein. | |
| BZ-K2 | Cellular Thermal Shift Assay (CETSA) | Kinase X | EC₅₀ | 800 nM | Weaker target engagement in cells compared to BZ-K1. |
| Surface Plasmon Resonance (SPR) | Kinase X | Kᴅ | 450 nM | Lower binding affinity compared to BZ-K1. | |
| Reference Inhibitor | Cellular Thermal Shift Assay (CETSA) | Kinase X | EC₅₀ | 100 nM | Established benchmark for cellular potency. |
| Surface Plasmon Resonance (SPR) | Kinase X | Kᴅ | 35 nM | Known high-affinity binder. |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to ensure reproducibility and accurate comparison.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[8]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 expressing Kinase X) to 70-80% confluency.
-
Treat cells with varying concentrations of the test compound (e.g., BZ-K1, BZ-K2) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour) at 37°C.
-
-
Heating and Lysis:
-
After treatment, wash and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[8]
-
-
Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[8]
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein (Kinase X).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to generate a melting curve, plotting the amount of soluble protein as a function of temperature. The shift in this curve in the presence of the compound indicates target stabilization.
-
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique that measures the binding kinetics and affinity of a small molecule to a purified protein immobilized on a sensor chip.
Protocol:
-
Protein Immobilization:
-
Immobilize purified recombinant Kinase X onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compounds (e.g., BZ-K1, BZ-K2) in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases.
-
-
Data Analysis:
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
-
Hypothetical Signaling Pathway Modulation
Molecules derived from the benzimidazole scaffold often target kinases involved in critical cellular signaling pathways. The diagram below illustrates a hypothetical pathway where Kinase X is a key component, and its inhibition by a novel compound (e.g., BZ-K1) blocks downstream signaling.
Caption: Hypothetical signaling pathway showing inhibition of Kinase X by a synthesized molecule.
Alternative Scaffolds and Comparative Context
While the benzimidazole scaffold is highly valuable, other heterocyclic systems are also employed to target similar protein families, particularly kinases. Comparing the target engagement profiles of molecules derived from different scaffolds can provide crucial insights for lead optimization.
-
Indazoles: Like benzimidazoles, indazoles are bicyclic aromatic heterocycles that serve as effective hinge-binding motifs in many kinase inhibitors.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is another well-established "privileged" structure for kinase inhibition, mimicking the adenine core of ATP.
-
Quinolines and Quinazolines: These larger heterocyclic systems have been successfully used in the development of numerous approved kinase inhibitors.
When comparing molecules from these different scaffolds, it is essential to use the same set of orthogonal target engagement assays to ensure that the data is directly comparable. Factors such as cell permeability, metabolic stability, and off-target effects can vary significantly between scaffolds, influencing the translatability of in vitro binding affinity to cellular potency.[9]
Conclusion
Assessing the target engagement of novel molecules synthesized from This compound is a cornerstone of modern drug discovery. This guide provides a framework for comparing synthesized molecules using robust and widely accepted experimental methodologies. By combining in-cell techniques like CETSA with biophysical methods such as SPR, researchers can build a comprehensive understanding of a compound's mechanism of action, validate its on-target activity, and make data-driven decisions to advance the most promising candidates.[5][6] The use of orthogonal assays is highly recommended to build a strong body of evidence for on-target activity and to guide the structure-activity relationship studies necessary for successful lead optimization.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Engagement Assay Services [conceptlifesciences.com]
- 5. selvita.com [selvita.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols. Adherence to these procedures is vital to minimize risks to personnel and the environment.
I. Immediate Safety Considerations
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its potential hazards. According to safety data sheets, this compound is classified as a hazardous substance.
Key Hazards:
Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment must be worn at all times when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[4]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[6]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental for safe and compliant disposal. This compound falls into the category of halogenated organic waste due to the presence of a bromine atom.[6][7]
Critical Segregation Practices:
-
Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[6][8] Mixing these waste streams can complicate and increase the cost of disposal.[6][8]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., residual powder, contaminated lab supplies) from liquid waste (e.g., solutions containing the compound).[6]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][9] It should also be kept separate from waste containing heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[8]
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
Step 1: Container Selection and Labeling
-
Select a dedicated, leak-proof, and compatible waste container with a secure cap.[6][9]
-
For solid waste, a puncture-resistant, sealed container is required.[6]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Halogenated Organic").[6][8]
Step 2: Waste Accumulation
-
Collect all waste (both solid and liquid) containing this compound in the appropriately labeled container.
-
Keep the waste container securely closed when not in use.[8][10]
-
Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[6][8] Secondary containment should be used for liquid waste containers.[8]
Step 3: Final Disposal Procedure
-
The disposal of this compound must be managed by a licensed hazardous waste disposal company.[2][6] Do not attempt to dispose of this chemical down the drain or as regular solid waste.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.[6]
-
The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[6][7]
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's emergency response team and EHS department immediately.[8]
-
V. Data Summary
No quantitative data regarding permissible disposal concentrations were found in the searched literature. As a pure chemical substance used in a laboratory setting, the standard procedure is to treat all waste containing this compound as hazardous waste, without dilution for disposal.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
Essential Safety and Handling Guide for tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 942590-05-8). Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields, or chemical safety goggles. A face shield (minimum 8-inch) is also recommended.[1][4] | To prevent eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A complete protective suit is advised for extensive handling.[3] | To prevent skin contact which causes irritation.[1][3] Gloves must be inspected before use and removed properly to avoid contamination.[3][4] |
| Respiratory Protection | Use in a well-ventilated area is required.[1] For operations that may generate dust or aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[3] | To avoid inhalation, which may lead to respiratory tract irritation.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or risk of splashing, a chemical-resistant suit is recommended.[3] | To protect personal clothing and skin from accidental contact. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Post-Handling Procedures :
-
Storage :
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If skin irritation persists, consult a physician.[1] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and then drink plenty of water.[2][3] Seek immediate medical attention.[3] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Chemical Disposal :
-
Contaminated Packaging Disposal :
-
Dispose of contaminated packaging in the same manner as the chemical product itself.[9]
-
Containers must be thoroughly emptied before disposal.
-
Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. 1187386-22-6|5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 7. This compound [myskinrecipes.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. ehs.providence.edu [ehs.providence.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
